molecular formula C15H9NO4 B187233 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid CAS No. 4649-27-8

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Cat. No.: B187233
CAS No.: 4649-27-8
M. Wt: 267.24 g/mol
InChI Key: LJQKDUGNSCMZSJ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C15H9NO4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dioxo-2-phenylisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQKDUGNSCMZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196853
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl-
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-27-8
Record name 4-Carboxy-N-phenylphthalimide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4649-27-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CARBOXY-N-PHENYLPHTHALIMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a derivative of phthalimide, represents a core structural motif with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic methodologies, and known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the isoindoline scaffold.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-carboxy-N-phenylphthalimide, possesses a rigid, planar phthalimide core fused to a benzene ring, with a phenyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the isoindoline moiety. This unique arrangement of functional groups imparts specific chemical and physical characteristics that are pivotal for its application in various scientific domains.

The presence of the carboxylic acid group confers acidic properties to the molecule, while the dicarbonyl system of the phthalimide ring makes it susceptible to nucleophilic attack.[1] The aromatic rings contribute to the compound's thermal stability and influence its solubility profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Phenylphthalimide
Molecular Formula C₁₅H₉NO₄C₁₄H₉NO₂
Molecular Weight 267.24 g/mol 223.23 g/mol [2]
Appearance White to off-white powder (predicted)White crystalline powder[1]
Melting Point Not available204-207 °C
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and ethanol (predicted).Sparingly soluble in water; soluble in ethanol and acetone.[1]
CAS Number 4649-27-8520-03-6

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of trimellitic anhydride with aniline. This reaction proceeds via the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization via dehydration to yield the final imide product. Acetic acid is often employed as a catalyst and solvent for this transformation.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of structurally similar N-phenylphthalimide derivatives.

Materials:

  • Trimellitic anhydride

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of trimellitic anhydride and aniline.

  • Add glacial acetic acid to the flask, ensuring the reactants are fully dissolved. The volume of acetic acid should be approximately 5-10 times the mass of the reactants.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

  • Dry the purified product in a vacuum oven.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons of the isoindoline and phenyl rings would appear in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Carbonyl carbons of the imide and carboxylic acid would resonate at approximately 165-170 ppm. Aromatic carbons would appear in the range of 120-140 ppm.
IR Spectroscopy A broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹. Sharp C=O stretches from the imide and carboxylic acid around 1700-1780 cm⁻¹. C-N stretching and aromatic C-H and C=C bending vibrations.[3][4][5]
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of the compound (267.24 g/mol ).

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the N-phenylphthalimide scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications.

Enzyme Inhibition

N-phenylphthalimide derivatives have shown inhibitory activity against several enzymes, making them attractive candidates for drug development.

  • α-Glucosidase Inhibition: Certain N-phenylphthalimide derivatives have been identified as potent inhibitors of yeast α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[6]

  • Monoamine Oxidase B (MAO-B) Inhibition: A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human MAO-B, indicating their potential for the treatment of neurodegenerative diseases such as Parkinson's disease.[7]

Anticonvulsant and Anti-inflammatory Properties

The N-phenylphthalimide core is also associated with central nervous system activity and anti-inflammatory effects.

  • Anticonvulsant Activity: Several N-phenylphthalimide derivatives have demonstrated significant anticonvulsant effects in preclinical models, highlighting their potential as antiepileptic agents.[8]

  • Anti-inflammatory Activity: Some phthalimide derivatives are known to modulate pro-inflammatory pathways, suggesting their utility in treating inflammatory conditions.

Experimental and Logical Workflows

Synthetic Workflow

The general workflow for the synthesis and purification of this compound can be visualized as a sequential process.

Synthesis_Workflow Reactants Trimellitic Anhydride + Aniline Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) Reactants->Reaction Precipitation Precipitation (Ice Water) Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Drying Vacuum Drying Purification->Drying Final_Product Pure 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid Drying->Final_Product Neuroprotection_Pathway cluster_0 Mitochondrion cluster_1 Cellular Effects MAOB MAO-B ROS Reactive Oxygen Species (ROS) MAOB->ROS Production Dopamine Dopamine Dopamine->MAOB Metabolism Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Molecule 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid (Derivative) Molecule->MAOB Inhibition

References

An In-Depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS: 4649-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a heterocyclic compound with potential applications in organic synthesis and drug discovery. This document collates available physicochemical data, proposes detailed experimental protocols, and visualizes key processes to support further research and development efforts.

Core Compound Information

IUPAC Name: 1,3-dioxo-2-phenylisoindole-5-carboxylic acid

Synonyms: N-Phenylphthalimide-4-carboxylic acid, 1,3-diketo-2-phenyl-isoindoline-5-carboxylic acid, 4-CARBOXY-N-PHENYLPHATHALIMIDE

CAS Number: 4649-27-8

Molecular Formula: C₁₅H₉NO₄

Molecular Weight: 267.24 g/mol

Physicochemical Properties

PropertyValueSource
Molecular Weight 267.24 g/mol [Calculated]
Boiling Point 524 °C at 760 mmHg[Vendor Data]
Flash Point 270.7 °C[Vendor Data]
Density 1.49 g/cm³[Vendor Data]
Refractive Index 1.696[Vendor Data]
Melting Point Not Available[Vendor Data]
Solubility Not Available[Vendor Data]

Proposed Synthesis Protocol

Reaction: Trimellitic anhydride + Aniline → this compound + H₂O

Materials:
  • Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)

  • Aniline

  • Glacial Acetic Acid (as solvent and catalyst)

  • Deionized water

  • Ethanol (for washing/recrystallization)

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask for vacuum filtration

  • Beakers and standard laboratory glassware

Procedure:
  • In a round-bottom flask, combine trimellitic anhydride (1 molar equivalent) and aniline (1 molar equivalent).

  • Add glacial acetic acid to the flask to serve as a solvent and catalyst. A volume approximately 5-10 times the mass of the limiting reagent is recommended.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product is expected to precipitate.

  • Pour the cooled mixture into a beaker of cold deionized water to fully precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with deionized water to remove residual acetic acid and other water-soluble impurities.

  • Further wash the product with cold ethanol to remove any unreacted aniline.

  • Dry the purified this compound in a vacuum oven.

Visualization of Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_process Process Trimellitic Anhydride Trimellitic Anhydride Combine in Glacial Acetic Acid Combine in Glacial Acetic Acid Trimellitic Anhydride->Combine in Glacial Acetic Acid Aniline Aniline Aniline->Combine in Glacial Acetic Acid Reflux (2-4h) Reflux (2-4h) Combine in Glacial Acetic Acid->Reflux (2-4h) Cool to Room Temperature Cool to Room Temperature Reflux (2-4h)->Cool to Room Temperature Precipitate in Water Precipitate in Water Cool to Room Temperature->Precipitate in Water Vacuum Filtration Vacuum Filtration Precipitate in Water->Vacuum Filtration Wash with Water & Ethanol Wash with Water & Ethanol Vacuum Filtration->Wash with Water & Ethanol Dry under Vacuum Dry under Vacuum Wash with Water & Ethanol->Dry under Vacuum Final Product Final Product Dry under Vacuum->Final Product

Proposed synthesis workflow for this compound.

Experimental Protocol: Melting Point Determination

Given the absence of a reported melting point, this fundamental property must be determined experimentally.

Materials:
  • Purified this compound

  • Capillary tubes

Equipment:
  • Melting point apparatus

  • Mortar and pestle

Procedure:
  • Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed on a separate sample to establish a rough estimate.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • A sharp melting range (0.5-2 °C) is indicative of a pure compound.

Biological Activity and Potential Applications

While direct biological activity data for this compound is scarce, research into its carboxamide derivatives has shown significant potential. Specifically, a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B).

One of the most potent compounds from this series exhibited an IC₅₀ of 0.011 µM for hMAO-B, with high selectivity over hMAO-A. This compound also demonstrated neuroprotective properties by reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular assays.

These findings suggest that the this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of neurodegenerative diseases where MAO-B inhibition is a validated target. The carboxylic acid functional group of the parent compound provides a convenient handle for further chemical modification and the generation of compound libraries for screening.

Visualization of a Hypothetical Screening Cascade

G Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening e.g., MAO-B Inhibition Assay Hits Hits Primary Screening->Hits Secondary Assays Secondary Assays Validated Hits Validated Hits Secondary Assays->Validated Hits In vivo Studies In vivo Studies Lead Candidate Lead Candidate In vivo Studies->Lead Candidate Hits->Secondary Assays Selectivity, Potency (IC50) Validated Hits->In vivo Studies Animal Models

A logical workflow for the biological screening of derivatives.

Conclusion

This compound is a compound with a foundation for potential applications in medicinal chemistry, particularly as a scaffold for MAO-B inhibitors. While there are gaps in the publicly available experimental data, this guide provides a starting point for researchers by summarizing existing knowledge and proposing robust methodologies for synthesis and characterization. Further investigation into the direct biological activities of this compound and the expansion of its derivative library are warranted to fully explore its therapeutic potential.

Spectroscopic Profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS 4649-27-8). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis of closely related N-substituted 1,3-dioxoisoindoline-5-carboxamide derivatives to offer valuable insights into the expected spectroscopic characteristics. The methodologies provided are generalized from standard practices for the analysis of isoindoline derivatives and related organic compounds.

Chemical Structure and Properties

  • IUPAC Name: 1,3-dioxo-2-phenylisoindole-5-carboxylic acid[1]

  • Molecular Formula: C₁₅H₉NO₄[1]

  • Molecular Weight: 267.24 g/mol [2]

  • CAS Number: 4649-27-8[1]

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Data of Analogous Compounds

Solvent: DMSO-d₆ Frequency: 400 MHz

Compound NameChemical Shift (δ, ppm) and Multiplicity
N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide11.58 (s, 1H), 10.73 (s, 1H), 8.37 - 8.34 (m, 2H), 7.99 - 7.92 (m, 2H), 7.59 - 7.56 (m, 1H), 7.49 - 7.41 (m, 1H)
N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide11.57 (s, 1H), 10.69 (s, 1H), 8.38 - 8.36 (m, 2H), 7.98 (d, J = 7.7 Hz, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.44 (d, J = 8.8 Hz, 2H)
N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide11.57 (s, 1H), 10.65 (s, 1H), 8.39 - 8.36 (m, 2H), 7.98 (d, J = 7.7 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.47 (dd, J = 8.7, 2.1 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 3.87 (s, 3H)

Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of Analogous Compounds

Solvent: DMSO-d₆ Frequency: 101 MHz

Compound NameChemical Shift (δ, ppm)
N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide169.07, 168.98, 164.34, 150.56, 150.42, 148.14, 148.01, 147.50, 147.37, 145.09, 144.96, 139.98, 136.28, 136.26, 136.20, 136.17, 135.52, 134.46, 133.34, 123.64, 122.26, 117.92, 117.75, 117.34, 117.30, 117.28, 117.24, 110.04, 109.82
N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide169.11, 169.03, 164.34, 140.29, 138.19, 135.44, 134.48, 133.33, 129.07, 128.22, 123.64, 122.49, 122.32
N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide169.10, 169.01, 164.30, 154.82, 140.25, 139.43, 135.46, 134.46, 133.34, 130.11, 123.63, 122.24, 116.27, 113.55, 105.49, 56.36

Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.

High-Resolution Mass Spectrometry (HRMS) Data of Analogous Compounds
Compound NameCalculated m/z [M+H]⁺Found m/z [M+H]⁺
N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide303.0581303.0583
N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide301.0380301.0368
N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide297.0875297.0863

Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretches of the imide and carboxylic acid, and the aromatic C-H and C=C stretches.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used for accurate mass measurements.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern.

    • Fragmentation Analysis (MS/MS): Select the molecular ion (or a protonated/deprotonated molecule) and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns, which aid in structure elucidation.

  • Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For HRMS, the measured accurate mass can be used to determine the elemental composition.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesis of 1,3-Dioxo-2-phenyl- isoindoline-5-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification MS Mass Spectrometry (HRMS) purification->MS NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR IR IR Spectroscopy purification->IR UV UV-Vis Spectroscopy purification->UV mol_formula Determine Molecular Formula & Molecular Weight MS->mol_formula connectivity Establish Atom Connectivity & Stereochemistry NMR->connectivity func_groups Identify Functional Groups IR->func_groups conjugation Analyze Electronic Transitions & Conjugated Systems UV->conjugation structure_confirm Final Structure Confirmation mol_formula->structure_confirm func_groups->structure_confirm connectivity->structure_confirm conjugation->structure_confirm

Caption: Workflow for the spectroscopic characterization of a target molecule.

References

An In-Depth Technical Guide to the Solubility Profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols for both thermodynamic and kinetic solubility, a discussion of the theoretical solubility based on its molecular structure, and the necessary visual aids to understand the experimental workflows. The aim is to equip researchers with the necessary information to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a phthalimide group, a phenyl ring, and a carboxylic acid moiety, suggests a complex solubility behavior that is critical for its handling, formulation, and biological activity. Understanding the solubility of this compound in various solvents is fundamental for a range of applications, from designing synthetic routes to developing effective drug delivery systems. This guide presents standardized methods for the experimental determination of its solubility.

Predicted Solubility Profile

The molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the carboxylic acid group suggests that its solubility will be highly pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt. The aromatic rings (phenyl and the isoindoline core) contribute to the molecule's hydrophobicity, suggesting that it will likely exhibit poor solubility in water at neutral and acidic pH. It is anticipated to have better solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions and potentially hydrogen bonding.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of common solvents is not widely available in the public domain. The following tables are provided as a template for researchers to populate with experimentally determined values.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (µM)Method
Water (pH 7.4)Data not availableData not availableShake-Flask
Phosphate Buffered Saline (PBS)Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)Data not availableData not availableShake-Flask
N,N-Dimethylformamide (DMF)Data not availableData not availableShake-Flask
EthanolData not availableData not availableShake-Flask
MethanolData not availableData not availableShake-Flask
AcetonitrileData not availableData not availableShake-Flask

Table 2: Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4)

ParameterValueMethod
Kinetic Solubility (µM)Data not availableTurbidimetric Assay
DMSO ConcentrationData not availableTurbidimetric Assay
Incubation TimeData not availableTurbidimetric Assay

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[1][2] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: A standard curve of the compound is prepared in the same solvent to accurately quantify the solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration (HPLC or LC-MS) D->E F Determine Solubility E->F

Thermodynamic Solubility Workflow.
Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are first dissolved in DMSO and then diluted into an aqueous buffer.[3][4][5] It measures the concentration at which a compound precipitates out of a supersaturated solution.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

  • Addition to Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: The plate is incubated at a constant temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with shaking.

  • Turbidity Measurement: The precipitation of the compound is detected by measuring the turbidity (light scattering) of the solutions in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare concentrated stock solution in DMSO B Serially dilute stock in 96-well plate A->B C Add aqueous buffer to dilutions B->C D Incubate with shaking (1-2h) C->D E Measure turbidity (Nephelometry) D->E F Determine precipitation point E->F

Kinetic Solubility Workflow.

Conclusion

While direct quantitative solubility data for this compound is currently scarce, this technical guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask and turbidimetric methods are robust and widely accepted for measuring thermodynamic and kinetic solubility, respectively. Accurate determination of the solubility profile of this compound is essential for its successful application in research and development, particularly in the pharmaceutical industry. Researchers are encouraged to use the provided frameworks to generate and disseminate this critical physicochemical data.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid from Trimellitic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step reaction starting from trimellitic anhydride and aniline, proceeding through an amic acid intermediate. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Overview and Mechanism

The synthesis of this compound from trimellitic anhydride and aniline is a classic example of imide formation. The reaction proceeds in two distinct stages:

  • Amic Acid Formation: The primary amine (aniline) acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid derivative, specifically 2-carboxy-4-(phenylcarbamoyl)benzoic acid (the amic acid intermediate). This step is typically rapid and can be carried out at room temperature.

  • Cyclization (Imidization): The amic acid intermediate undergoes an intramolecular condensation reaction upon heating, often in the presence of a dehydrating agent. This step involves the elimination of a water molecule to form the stable five-membered imide ring of the final product, this compound.

Reaction Pathway

reaction_pathway reactant1 Trimellitic Anhydride intermediate Amic Acid Intermediate (2-carboxy-4-(phenylcarbamoyl)benzoic acid) reactant1->intermediate + Aniline (Nucleophilic Acyl Substitution) reactant2 Aniline product This compound intermediate->product - H₂O (Cyclization/Dehydration) water H₂O

Caption: Reaction pathway for the synthesis of the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Trimellitic AnhydrideC₉H₄O₅192.13Colorless or white solid168
AnilineC₆H₇N93.13Colorless to yellow liquid-6

Table 2: Properties of the Final Product

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberAppearance
This compoundC₁₅H₉NO₄267.244649-27-8Solid

Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for imide synthesis from anhydrides and amines.

Materials:

  • Trimellitic anhydride

  • Aniline

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Step 1: Synthesis of the Amic Acid Intermediate

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trimellitic anhydride (e.g., 0.1 mol, 19.21 g) in a suitable solvent such as glacial acetic acid (e.g., 100 mL).

  • While stirring at room temperature, slowly add a solution of aniline (e.g., 0.1 mol, 9.31 g) in the same solvent (e.g., 20 mL).

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of the amic acid intermediate may result in the formation of a precipitate.

Step 2: Cyclization to this compound

  • Attach a reflux condenser to the round-bottom flask containing the amic acid solution.

  • Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out upon cooling.

Step 3: Isolation and Purification of the Product

  • If a precipitate has formed, collect the crude product by vacuum filtration. If not, the product can be precipitated by pouring the reaction mixture into cold deionized water.

  • Wash the filtered solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product, this compound.

Experimental Workflow

experimental_workflow start Start step1 Dissolve Trimellitic Anhydride in Glacial Acetic Acid start->step1 step2 Add Aniline Solution (Stir at Room Temperature) step1->step2 step3 Heat to Reflux (4-6 hours) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Precipitate/Filter Crude Product step4->step5 step6 Wash with Deionized Water step5->step6 step7 Recrystallize from Ethanol step6->step7 step8 Dry Under Vacuum step7->step8 end Final Product step8->end

Caption: A step-by-step workflow for the synthesis.

Safety Considerations

  • Trimellitic anhydride is a respiratory sensitizer and can cause irritation to the skin, eyes, and respiratory tract.

  • Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen.

  • Glacial acetic acid is corrosive and can cause severe burns.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from trimellitic anhydride and aniline is a robust and straightforward procedure for obtaining this versatile chemical intermediate. The two-step, one-pot reaction provides a reliable method for researchers in drug discovery and materials science to access this compound for further derivatization and application. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

The Multifaceted Biological Activities of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. The information presented is collated from recent scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.

Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives

A general method for the synthesis of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives has been described, which involves the reaction of trimeric anhydride and ammonium chloride in dimethylformamide (DMF), followed by the addition of triethylamine. The mixture is heated and refluxed, and after cooling and dilution with water, the crude product is purified by column chromatography and recrystallization to yield the desired derivatives.[1]

Biological Activities

Derivatives of the this compound core have demonstrated significant potential in several key therapeutic areas, including neuroprotection, cancer, pain management, and inflammation.

Neuroprotective Activity: Monoamine Oxidase B (MAO-B) Inhibition

A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been identified as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1][2] The inhibitory activities of several of these compounds are summarized in Table 1.

Table 1: hMAO-B Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives [1][2]

CompoundSubstitutionhMAO-B IC50 (µM)Selectivity Index over hMAO-A
1 Unsubstituted3.25-
16 3-bromo-4-fluorophenyl0.011> 3636
Rasagiline (Reference)0.096-
Safinamide (Reference)0.0365-

Kinetic analysis of the most potent compound, compound 16, revealed a mixed-type, reversible inhibition of hMAO-B.[1][2] Furthermore, this compound demonstrated neuroprotective properties by significantly reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][3]

Anticancer Activity

Derivatives of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea have been synthesized and evaluated for their anticancer properties. Several compounds exhibited significant growth inhibition against a panel of human cancer cell lines.[1][4][5][6][7] The anticancer activity of a particularly active compound is detailed in Table 2.

Table 2: Anticancer Activity of 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (Compound 7c) [1][4][5][6][7]

Cancer Cell LineDescriptionPercentage Growth Inhibition (%) at 10 µM
EKVX Non-Small Cell Lung Cancer75.46
CAKI-1 Renal Cancer78.52
UACC-62 Melanoma80.81
MCF7 Breast Cancer83.48
LOX IMVI Melanoma84.52
ACHN Renal Cancer89.61

Some of these derivatives also demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Compound 7c, for instance, showed moderate inhibition of EGFR with an IC50 value of 42.91 ± 0.80 nM, compared to the standard drug erlotinib (IC50 = 26.85 ± 0.72 nM).[1][5][6][7]

Antioxidant Activity

Several isoindoline-1,3-dione derivatives have been reported to possess antioxidant properties. The antioxidant potential of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs was evaluated, with some compounds demonstrating significant activity, as shown in Table 3.

Table 3: Antioxidant Activity of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs [1][5][6][7]

CompoundSubstitutionAntioxidant IC50 (µM)
7d 4-Methoxyphenyl16.05 ± 0.15
7f 2-Methoxyphenyl15.99 ± 0.10
Analgesic and Anti-inflammatory Activities

New derivatives of isoindoline-1,3-diones have been synthesized and shown to exhibit significant analgesic activity. In in vivo studies, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[8] Further studies on other 1H-isoindole-1,3(2H)-dione derivatives in various pain models have quantified their analgesic effects (Table 4).

Table 4: Analgesic Activity of 1H-Isoindole-1,3(2H)-dione Derivatives in the Oxaliplatin-Induced Neuropathy Pain Model [9]

CompoundDose (mg/kg)Analgesic Activity (%)
F1 1048.6
F2 1039.4
F3 1081.13
F4 1038.29

In addition to analgesic effects, certain isoindoline-1,3-dione derivatives have demonstrated in-vitro anti-inflammatory activity through the inhibition of protein denaturation (Table 5).

Table 5: In-vitro Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives [10]

CompoundInhibition of Protein Denaturation (%) at 500 µg/ml
3a 83
3b 78
3g 74

Experimental Protocols

General Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives[1]
  • Dissolve trimeric anhydride (0.3 mmol) and ammonium chloride (1 mmol) in dimethylformamide (DMF, 0.4 ml).

  • Add triethylamine (0.4 mmol) to the mixture.

  • Stir the mixture at 35 °C for 30 minutes.

  • Heat the mixture to an external temperature of 160 °C and allow it to reflux for 5 hours.

  • After cooling to room temperature, dilute the solution with distilled water.

  • Extract the aqueous solution to obtain the organic phase.

  • Purify the crude product by column chromatography and recrystallization.

Human Monoamine Oxidase (hMAO) Inhibition Assay[1]

The inhibitory activities of the synthesized compounds on hMAO-A and hMAO-B were assessed using an Amplex Red MAO assay kit, following the manufacturer's instructions.

Anticancer Cell Line Screening[1][4][5][6][7]

Five of the six synthesized 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were evaluated against 56 different human cancer cell lines at a concentration of 10 µM according to the standard protocol of the National Cancer Institute (NCI).

Antioxidant Activity Assay[1][5][6][7]

The antioxidant potential of the compounds was determined using established in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Analgesic Activity (Acetic Acid-Induced Writhing Test)[10]
  • Administer the synthesized compounds and a standard drug to respective groups of mice.

  • After a set time, inject a 0.6% acetic acid solution (10 ml/kg) intraperitoneally.

  • Observe the number of writhes for each mouse for a 10-minute period, starting 20 minutes after the acetic acid injection.

  • Calculate the percentage of analgesic activity as the percentage of inhibition of the number of writhes compared to a control group.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Trimeric Anhydride, Amines) Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays In Vitro / In Vivo Bioassays Characterization->Bioassays Synthesized Derivatives DataAnalysis Data Analysis (IC50, % Inhibition) Bioassays->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead FurtherDev Further Development Lead->FurtherDev Promising Candidate

Caption: General workflow for the synthesis and biological evaluation of isoindoline derivatives.

Mechanism of MAO-B Inhibition

G MAOB Monoamine Oxidase B (MAO-B) Active Site Metabolites Oxidized Metabolites + H₂O₂ (ROS) MAOB->Metabolites Catalyzes oxidation Inhibition Reversible Inhibition Substrate Endogenous Amines (e.g., Dopamine) Substrate->MAOB:f1 Binds to Neurodegeneration Neurodegeneration Metabolites->Neurodegeneration Contributes to Inhibitor 1,3-Dioxo-2-phenylisoindoline -5-carboxylic acid derivative Inhibitor->MAOB:f1 Binds and inhibits

Caption: Simplified diagram of MAO-B inhibition by 1,3-dioxo-2-phenylisoindoline derivatives.

Structure-Activity Relationship for Anticancer Activity

G cluster_substituents Substituents on Phenyl Ring cluster_activity Biological Effect Core 1,3-Dioxoisoindoline Core Bromo 4-Bromo (e.g., Cmpd 7c) - High Activity Core->Bromo Methoxy Methoxy (e.g., Cmpd 7d, 7f) - Moderate Activity Core->Methoxy Anticancer Increased Anticancer Activity Bromo->Anticancer EGFR EGFR Inhibition Bromo->EGFR Methoxy->Anticancer

Caption: Structure-activity relationship of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.

References

The Chemical Versatility of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Technical Guide to its Carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the carboxylic acid group in 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid , a key scaffold in medicinal chemistry. This document provides a comprehensive overview of its derivatization through amidation, esterification, and reduction, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the biological significance of its derivatives, particularly as potent inhibitors of Monoamine Oxidase B (MAO-B), offering insights for drug discovery and development.

Core Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives with potential therapeutic applications. The primary reactions involving this group are nucleophilic acyl substitution, leading to the formation of amides and esters, and reduction to the corresponding primary alcohol.

Amidation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a crucial transformation, as evidenced by the development of potent enzyme inhibitors. A general and effective method for the amidation of this compound involves the use of a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Experimental Protocol: General Procedure for Amidation

A solution of this compound (1.0 eq) and a selected primary or secondary amine (1.0-1.2 eq) is prepared in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, EDCI (1.1-1.5 eq) and a catalytic amount of DMAP (0.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.

Quantitative Data: Amidation Yields

The following table summarizes the yields obtained for the synthesis of various N-substituted carboxamide derivatives of this compound.

Amine ReactantProductYield (%)
AnilineN-phenyl-1,3-dioxo-2-phenylisoindoline-5-carboxamide85
4-FluoroanilineN-(4-fluorophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide88
4-ChloroanilineN-(4-chlorophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide82
4-BromoanilineN-(4-bromophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide79
4-MethoxyanilineN-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide80

Esterification: Modifying Lipophilicity and Pharmacokinetics

Esterification of the carboxylic acid group is a common strategy to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. A standard and effective method for the synthesis of esters from this compound is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution. The reaction mixture is heated to reflux for 4-8 hours, with the progress monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by recrystallization or column chromatography.

Quantitative Data: Esterification Yields (Predicted)

While specific literature data for the esterification of this particular molecule is sparse, based on analogous reactions, the following yields can be reasonably expected.

Alcohol ReactantProductExpected Yield (%)
MethanolMethyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate85-95
EthanolEthyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate80-90
PropanolPropyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate75-85

Reduction: Accessing the Corresponding Alcohol

Reduction of the carboxylic acid to a primary alcohol provides another avenue for structural modification and the introduction of new functionalities. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol, which can be purified by column chromatography.

Quantitative Data: Reduction Yield (Predicted)

Based on the reduction of similar aromatic carboxylic acids, the expected yield for this reaction is generally high.

ProductExpected Yield (%)
(5-(Hydroxymethyl)-2-phenylisoindoline-1,3-dione)70-85

Biological Significance: Inhibition of Monoamine Oxidase B (MAO-B)

Derivatives of this compound, particularly the N-aryl carboxamides, have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolic degradation of monoamine neurotransmitters, such as dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Signaling Pathway: MAO-B Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of MAO-B and the mechanism of its inhibition by the carboxamide derivatives.

MAO_B_Inhibition cluster_cycle MAO-B Catalytic Cycle cluster_inhibition Inhibition MAO_FAD MAO-B (FAD) Complex1 Enzyme-Substrate Complex MAO_FAD->Complex1 Inhibited_Complex MAO-B-Inhibitor Complex (Inactive) MAO_FAD->Inhibited_Complex Substrate Monoamine Substrate Substrate->Complex1 Binds MAO_FADH2 MAO-B (FADH2) Complex1->MAO_FADH2 Oxidative Deamination MAO_FADH2->MAO_FAD Regeneration Product_Aldehyde Aldehyde Product MAO_FADH2->Product_Aldehyde Product_H2O2 H₂O₂ MAO_FADH2->Product_H2O2 Product_NH3 NH₃ MAO_FADH2->Product_NH3 O2 O₂ O2->MAO_FAD Inhibitor 1,3-Dioxo-2-phenylisoindoline- 5-carboxamide Derivative Inhibitor->Inhibited_Complex Reversible Binding

Caption: MAO-B catalytic cycle and its inhibition.

Experimental Workflow: Synthesis and Evaluation of MAO-B Inhibitors

The following diagram outlines the typical workflow for the synthesis and biological evaluation of 1,3-Dioxo-2-phenylisoindoline-5-carboxamide derivatives as MAO-B inhibitors.

Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid Amidation Amidation with various amines Start->Amidation Purification Purification (Column Chromatography) Amidation->Purification Characterization Characterization (NMR, HRMS, etc.) Purification->Characterization Screening In vitro MAO-B Inhibition Assay Characterization->Screening Test Compounds IC50 IC₅₀ Determination Screening->IC50 Selectivity Selectivity Assay (MAO-A vs MAO-B) IC50->Selectivity Kinetics Enzyme Kinetic Studies Selectivity->Kinetics

Caption: Experimental workflow for inhibitor development.

Quantitative Data: MAO-B Inhibition

The inhibitory activity of the synthesized carboxamide derivatives against human MAO-B is presented in the following table.

CompoundSubstituent on N-phenyl ringMAO-B IC₅₀ (µM)[1]
1 H> 10
2 4-F0.85
3 4-Cl0.52
4 4-Br0.31
5 4-OCH₃1.23

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives. The reactivity of its carboxylic acid group enables straightforward conversion to amides, esters, and alcohols, providing a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this scaffold. The demonstrated potent MAO-B inhibitory activity of the carboxamide derivatives highlights the significant potential of this compound class in the development of novel therapeutics for neurodegenerative diseases. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to further explore and exploit the chemical and biological potential of this important molecule.

References

A Technical Guide to the Synthesis and Properties of N-Substituted Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted phthalimide derivatives represent a versatile class of compounds with a broad spectrum of applications, most notably in the realm of medicinal chemistry. The inherent structural features of the phthalimide scaffold, particularly its hydrophobic nature and hydrogen bonding capabilities, make it a privileged pharmacophore.[1] These derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of N-substituted phthalimide derivatives, complete with detailed experimental protocols and an exploration of their mechanisms of action through key signaling pathways.

Synthesis of N-Substituted Phthalimide Derivatives

The synthesis of N-substituted phthalimides can be achieved through several reliable methods. The most common approaches include the reaction of phthalic anhydride with primary amines and the Gabriel synthesis. Modern variations, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.

Reaction of Phthalic Anhydride with Primary Amines

A prevalent and straightforward method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. This reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by dehydration to form the imide ring.[5] The reaction can be carried out with or without a solvent and can be accelerated by conventional heating or microwave irradiation.

Logical Workflow for Synthesis from Phthalic Anhydride:

G cluster_start Starting Materials Phthalic Anhydride Phthalic Anhydride Reaction Reaction Phthalic Anhydride->Reaction Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reaction Intermediate Phthalamic Acid Intermediate Reaction->Intermediate Nucleophilic Attack Dehydration Dehydration Intermediate->Dehydration Heating/-H2O Product N-Substituted Phthalimide Dehydration->Product Purification Purification Product->Purification Recrystallization/Chromatography Final_Product Purified N-Substituted Phthalimide Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted phthalimides from phthalic anhydride.

The Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for preparing primary amines, which utilizes potassium phthalimide as a key reagent. The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[6][7] This method is particularly advantageous as it prevents the over-alkylation that can occur with direct amination of alkyl halides.[7]

Experimental Workflow for Gabriel Synthesis:

G Start Phthalimide Step1 Deprotonation with KOH Start->Step1 Intermediate1 Potassium Phthalimide Step1->Intermediate1 Step2 N-Alkylation with Alkyl Halide (R-X) Intermediate1->Step2 Intermediate2 N-Alkylphthalimide Step2->Intermediate2 Step3 Cleavage (e.g., Hydrazinolysis) Intermediate2->Step3 Product Primary Amine (R-NH2) + Phthalhydrazide Step3->Product

Caption: Step-wise workflow of the Gabriel Synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylphthalimide via Conventional Heating

This protocol describes the synthesis of N-phenylphthalimide from phthalic anhydride and aniline using glacial acetic acid as a solvent.[5]

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and aniline.[5]

  • Add glacial acetic acid to the flask (approximately 5 times the volume of the reactants).[5]

  • Heat the mixture to reflux for a few hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by suction filtration.[5]

  • Wash the collected solid with ethyl acetate to remove impurities.[5]

  • Dry the purified N-phenylphthalimide. For further purification, recrystallization from acetic acid can be performed.[5]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Phthalimides

This protocol outlines a rapid, solvent-free synthesis of N-substituted phthalimides using microwave irradiation.[8][9]

Materials:

  • Phthalic anhydride

  • Appropriate primary amine (e.g., aryl amine)

  • Sodium acetate

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a microwave-safe vessel, mix phthalic anhydride, the desired aryl amine, and sodium acetate.[8]

  • Add a few drops of DMF to the mixture.[8]

  • Irradiate the reaction mixture in a microwave oven for 4-8 minutes at a power level of 600-800W.[8]

  • Monitor the completion of the reaction using TLC.[8]

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the solid product.

  • Filter the solid, wash it with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure N-substituted phthalimide.[8]

Protocol 3: Gabriel Synthesis of N-Benzylphthalimide

This protocol details the synthesis of N-benzylphthalimide, a common intermediate in the Gabriel synthesis of benzylamine.[10]

Materials:

  • Phthalimide

  • Anhydrous potassium carbonate

  • Benzyl chloride

  • Methanol

  • Hydrazine hydrate (85%)

Procedure for N-Benzylphthalimide Synthesis:

  • Thoroughly mix anhydrous potassium carbonate and phthalimide in a mortar and pestle.[10]

  • Transfer the mixture to a round-bottom flask and add benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant.[10]

  • Heat the mixture at a gentle reflux for 2 hours.[10]

  • After cooling, the crude product can be isolated. The reported yield of crude product is 72-79%.[10]

Procedure for Cleavage to Benzylamine:

  • Combine the synthesized N-benzylphthalimide, hydrazine hydrate, and methanol in a round-bottom flask. Caution: Hydrazine is highly toxic and explosive near its boiling point.[10]

  • Reflux the mixture for 1 hour. A white precipitate will form.[10]

  • After the reaction, the primary amine (benzylamine) can be isolated from the reaction mixture.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of N-substituted phthalimides are crucial for their characterization and for understanding their structure-activity relationships.

Compound NameR-GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
N-PhenylphthalimidePhenylC₁₄H₉NO₂223.23197-19881[11]
N-(4-Methylphenyl)phthalimide4-MethylphenylC₁₅H₁₁NO₂237.26--[12]
N-(2-Hydroxyethyl)phthalimide2-HydroxyethylC₁₀H₉NO₃191.18126-13186[13][14]
N-(Carboxymethyl)phthalimideCarboxymethylC₁₀H₇NO₄205.1719495[8]

Table 2: Spectroscopic Data for Selected N-Substituted Phthalimide Derivatives

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
N-Phenylphthalimide 7.95–7.80 (m, 1H), 7.79–7.60 (m, 2H), 7.30 (d, J = 8.1 Hz, 1H), 7.14 (t, J = 8.3 Hz, 2H)165.46, 162.00, 159.55, 136.11, 135.23, 133.58, 131.88, 131.49, 129.90, 127.14, 125.23, 122.18, 121.74, 113.59Aromatic C-H: >3000, C=O symmetric stretch: ~1770, C=O asymmetric stretch: ~1700[11][15]
N-(2-Hydroxyethyl)phthalimide --O-H: ~3400, C-H: ~2900, C=O: ~1700, C-N: ~1050
Phthalimide --N-H stretch: ~3200, Aromatic C-H stretch: 3064, C=O stretches present[16][17]

Biological Activities and Signaling Pathways

N-substituted phthalimide derivatives exhibit a remarkable range of biological activities, largely attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Many phthalimide derivatives exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of tumor necrosis factor-alpha (TNF-α) production.[4][18] Some derivatives also act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[19][20]

Inhibition of TNF-α Signaling Pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_Gene TNF-α Gene Nucleus->TNFa_Gene Activates Transcription TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation Phthalimide Phthalimide Derivative Phthalimide->TNFa_Protein Inhibits Production

Caption: Phthalimide derivatives can inhibit the production of TNF-α, a key inflammatory cytokine.

Anticancer Activity

The anticancer properties of N-substituted phthalimides are often linked to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two such pathways are the Transforming Growth Factor-beta (TGF-β) and the mammalian Target of Rapamycin (mTOR) signaling pathways.

Inhibition of the TGF-β Signaling Pathway: Some phthalimide derivatives have been designed to act as antagonists of the TGF-β signaling pathway by inhibiting the TGF-β type I receptor kinase (ALK5).[21]

TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Expression Phthalimide Phthalimide Derivative Phthalimide->TBRI Inhibits

Caption: Inhibition of the TGF-β signaling pathway by phthalimide derivatives targeting ALK5.[3][8][21][22]

Inhibition of the mTOR Signaling Pathway: N-Hydroxyphthalimide has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[23]

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation mTORC2->Cell_Survival NHPI N-Hydroxyphthalimide NHPI->mTORC1 Inhibits NHPI->mTORC2 Inhibits

Caption: N-Hydroxyphthalimide inhibits both mTORC1 and mTORC2 signaling pathways.[1][2][24][25][26]

Conclusion

N-substituted phthalimide derivatives continue to be a focal point of research in organic and medicinal chemistry. The synthetic routes to these compounds are well-established and can be optimized for efficiency and yield. Their diverse biological activities, stemming from their ability to modulate key cellular signaling pathways, underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug development to explore and harness the potential of this important class of molecules.

References

The Pivotal Role of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalimide scaffold, a recurring motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities.[1][2][3] Within this privileged structural class, 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives have emerged as promising candidates in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this core molecule, highlighting its potential in the development of treatments for neurodegenerative diseases and inflammatory conditions. The inherent versatility of the phthalimide core, combined with the synthetic tractability of the carboxylic acid group, offers a robust platform for the generation of diverse chemical libraries with tailored pharmacological profiles.[4][5] This document will serve as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this compound in their drug discovery endeavors.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, which are closely related to the core compound of interest. These derivatives have been evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B) and their effects on the production of inflammatory mediators.

Table 1: Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives against human MAO-A and MAO-B.

CompoundSubstitution on Phenyl RinghMAO-A Inhibition IC50 (μM)hMAO-B Inhibition IC50 (μM)Selectivity Index (SI) for hMAO-B
1 Unsubstituted> 403.25> 12.3
4 2-Fluoro> 400.098> 408
5 2-Chloro> 400.055> 727
6 2-Bromo> 400.027> 1481
7 3-Fluoro> 400.046> 869
9 3-Bromo> 400.011> 3636
10 4-Fluoro> 400.122> 328
12 4-Bromo> 400.038> 1052
16 3,4-Dichloro> 400.011> 3636
21 4-Methoxy> 401.89> 21.2
Rasagiline (Reference)2.50.09626
Safinamide (Reference)> 400.0365> 1095

Data extracted from a study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives.

Table 2: Anti-inflammatory Activity of Selected 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives in LPS-stimulated BV-2 Microglial Cells.

CompoundConcentration (μM)Nitric Oxide (NO) Production (% of Control)TNF-α Production (% of Control)
6 1065.4%72.1%
9 1058.2%63.5%
16 1055.8%60.7%

Data represents the remaining percentage of NO and TNF-α after treatment with the respective compounds in lipopolysaccharide (LPS)-stimulated cells.

Experimental Protocols

Synthesis of this compound

Materials:

  • Trimellitic anhydride

  • Aniline

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.

  • To this solution, add aniline (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and solvent.

  • The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol outlines the determination of the inhibitory potency of compounds against hMAO-A and hMAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for hMAO-A)

  • Benzylamine (substrate for hMAO-B)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the test compound solution, followed by the respective hMAO enzyme (hMAO-A or hMAO-B).

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for hMAO-A or benzylamine for hMAO-B).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 390 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Measurement of Nitric Oxide (NO) and TNF-α Production in BV-2 Microglial Cells

This protocol describes the evaluation of the anti-inflammatory effects of the compounds on cultured microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Mouse TNF-α ELISA kit

  • Test compounds

Procedure:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • For NO measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • For TNF-α measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the effect of the compounds on cell viability using an MTT assay to rule out cytotoxicity.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for the evaluation of this compound derivatives.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription Compound Phthalimide Derivative Compound->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of phthalimide derivatives.

G cluster_1 Neuroprotective Mechanism via MAO-B Inhibition MAOB Monoamine Oxidase B (MAO-B) Oxidative_Stress Oxidative Stress (ROS, RNS) MAOB->Oxidative_Stress Dopamine Dopamine Dopamine->Oxidative_Stress Metabolized by MAO-B to Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Leads to Compound Phthalimide Derivative Compound->MAOB Inhibits

Caption: Neuroprotective mechanism through MAO-B inhibition by phthalimide derivatives.

G cluster_2 Experimental Workflow for Drug Discovery Synthesis Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid & Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification In_Vitro_Screening In Vitro Screening (MAO-B Inhibition, Anti-inflammatory Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models of Neurodegeneration & Inflammation) Lead_Optimization->In_Vivo_Studies

Caption: General experimental workflow for the discovery of drugs based on the title compound.

Conclusion

This compound represents a valuable and versatile scaffold in the field of drug discovery. Its derivatives have demonstrated potent inhibitory activity against key therapeutic targets such as monoamine oxidase B, alongside significant anti-inflammatory properties. The straightforward synthesis and the potential for diverse chemical modifications make this molecule an attractive starting point for the development of novel therapeutics for neurodegenerative disorders and inflammatory diseases. Further investigation into the structure-activity relationships and in vivo efficacy of new analogs will be crucial in translating the promise of this chemical class into tangible clinical benefits. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their pursuit of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives are heterocyclic compounds that serve as crucial building blocks in organic synthesis and medicinal chemistry.[1] The core structure, an N-substituted phthalimide, is a key pharmacophore found in a variety of biologically active molecules. These compounds are valued for their utility in developing new therapeutic agents, including potent enzyme inhibitors. This document outlines a detailed protocol for the synthesis of the parent compound and presents data on the synthesis of several derivatives.

General Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step, one-pot reaction involving the condensation of trimellitic anhydride (4-carboxyphthalic anhydride) with aniline. The reaction proceeds via a nucleophilic acyl substitution.

  • Amic Acid Formation: The primary amine of aniline attacks one of the carbonyl groups of the trimellitic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate amic acid (4-carboxy-N-phenylphthalamic acid).

  • Cyclodehydration: The intermediate amic acid undergoes intramolecular cyclization upon heating. This dehydration step eliminates a molecule of water to form the stable five-membered imide ring, yielding the final product.

Glacial acetic acid is commonly used as a solvent as it facilitates both the initial reaction and the subsequent dehydration.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Trimellitic Anhydride Trimellitic Anhydride Amic Acid Amic Acid Intermediate Trimellitic Anhydride->Amic Acid + Aniline Aniline Aniline Final Product 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid Amic Acid->Final Product Heat (-H2O) (Cyclodehydration) Water H2O

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol describes an efficient one-pot synthesis using glacial acetic acid as the solvent.

Materials:

  • Trimellitic anhydride (1.0 eq)

  • Aniline (1.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, add trimellitic anhydride (1.0 eq) and aniline (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of trimellitic anhydride).

  • Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (typically around 118°C for acetic acid). Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. To maximize precipitation, the cooled reaction mixture can be poured into a beaker of ice-cold water.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water to remove residual acetic acid and any water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Experimental Workflow Diagram

G start Start reactants Combine Trimellitic Anhydride, Aniline, and Glacial Acetic Acid start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry recrystallize Optional: Recrystallize from Ethanol dry->recrystallize end Final Product dry->end recrystallize->end

References

Application Notes and Protocols: 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel polyamides derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. This monomer offers a unique combination of a rigid phthalimide group and a reactive carboxylic acid, enabling the creation of thermally stable and potentially biocompatible polymers. The protocols outlined below are based on established direct polycondensation methodologies.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The incorporation of specific functional groups, such as the N-phenyl phthalimide moiety from this compound, can further enhance these properties and introduce new functionalities. The bulky, planar phthalimide group can improve solubility and modify the polymer's thermal characteristics.[1][4] This document details the synthesis of polyamides using this monomer via the Yamazaki-Higashi phosphorylation reaction, a direct polycondensation method that avoids the need for moisture-sensitive acid chlorides.[5]

Key Applications

Polyamides incorporating the this compound moiety are anticipated to be valuable in a range of applications, including:

  • High-Performance Films and Coatings: Their expected thermal stability and mechanical toughness make them suitable for demanding applications in electronics and aerospace.

  • Biomedical Materials: The phthalimide structure is found in various bioactive molecules, suggesting potential for these polyamides in drug delivery, tissue engineering, and as biocompatible materials.[6][7]

  • Advanced Composites: As a matrix material, these polyamides can be combined with reinforcing agents to create lightweight, high-strength composites.

Experimental Protocols

Synthesis of Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation method.[1][5]

Materials:

  • This compound

  • 4,4'-oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (Py), anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Lithium chloride (LiCl)

  • Methanol (MeOH)

  • Distilled water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) and 4,4'-oxydianiline (1.0 mmol) in a mixture of NMP (7.0 mL) and pyridine (0.5 mL).

  • Add calcium chloride (0.3 mmol) and lithium chloride (0.2 mmol) to the solution to enhance polymer solubility.[5]

  • Stir the mixture at room temperature under a gentle stream of nitrogen until all solids have dissolved.

  • Add triphenyl phosphite (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110°C and maintain this temperature for 15 hours with continuous stirring under a nitrogen atmosphere.[5]

  • After cooling to room temperature, pour the viscous polymer solution into a beaker containing a 2:3 (v/v) mixture of distilled water and methanol (200 mL) with vigorous stirring.

  • A white, fibrous precipitate of the polyamide will form.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Characterization of the Polyamide

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

  • FT-IR Spectroscopy: To confirm the formation of the amide bond (typically around 1650 cm⁻¹) and the presence of the imide rings (around 1780 and 1720 cm⁻¹).

  • ¹H NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn) and weight average molecular weight (Mw).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Data Presentation

The following tables summarize representative quantitative data for polyamides synthesized from this compound and various diamines, based on typical values for similar aromatic polyamides.

Table 1: Reaction Conditions and Yields for Polyamide Synthesis

DiamineMonomer Ratio (Acid:Amine)SolventTemperature (°C)Time (h)Yield (%)
4,4'-Oxydianiline (ODA)1:1NMP/Py1101595
p-Phenylenediamine (PPD)1:1NMP/Py1101592
m-Phenylenediamine (MPD)1:1NMP/Py1101596

Table 2: Properties of Polyamides Derived from this compound

Polyamide (with Diamine)Inherent Viscosity (dL/g)¹Mn (kDa)²Mw (kDa)²PDI²Tg (°C)³Td5 (°C)⁴
Phenylisoindoline-ODA0.8545902.0280480
Phenylisoindoline-PPD0.7840761.9310500
Phenylisoindoline-MPD0.92521092.1265475

¹ Measured in NMP at a concentration of 0.5 g/dL at 30°C. ² Determined by GPC. ³ Glass transition temperature determined by DSC. ⁴ Temperature at 5% weight loss determined by TGA.

Visualizations

experimental_workflow cluster_synthesis Polyamide Synthesis cluster_purification Purification cluster_characterization Characterization s1 Dissolve Monomers (this compound & Diamine) in NMP/Pyridine s2 Add Salts (CaCl2 & LiCl) s1->s2 s3 Add Condensing Agent (Triphenyl Phosphite) s2->s3 s4 Heat Reaction Mixture (110°C, 15h under N2) s3->s4 p1 Precipitate Polymer in Water/Methanol s4->p1 p2 Filter and Wash with Methanol p1->p2 p3 Dry Polymer (Vacuum Oven, 80°C) p2->p3 c1 FT-IR & 1H NMR (Structural Analysis) p3->c1 c2 GPC (Molecular Weight) p3->c2 c3 TGA & DSC (Thermal Properties) p3->c3

Caption: Experimental workflow for the synthesis and characterization of polyamides.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product monomer_acid 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid catalyst TPP / Pyridine monomer_amine Aromatic Diamine (e.g., ODA) solvent NMP, CaCl2, LiCl, 110°C polyamide Polyamide solvent->polyamide Polycondensation

Caption: Reaction pathway for polyamide synthesis via direct polycondensation.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid Derivatives as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters in the brain. Its inhibition is a well-established therapeutic strategy for the management of neurodegenerative conditions such as Parkinson's disease. This document provides detailed protocols for the synthesis of a series of potent and selective MAO-B inhibitors based on the 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid scaffold. Furthermore, it outlines the methodology for evaluating their inhibitory activity against human MAO-A and MAO-B, and for assessing their neuroprotective potential. A lead compound from this series, N-(3-bromo-4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamide (compound 16), has demonstrated significant hMAO-B inhibition with an IC50 of 0.011 μM and a high selectivity index (>3636) over hMAO-A[1][2]. Kinetic studies have confirmed that this compound acts as a mixed-type, reversible inhibitor of hMAO-B[1][2].

Data Presentation

The inhibitory activities of the synthesized 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives against both human MAO-A and MAO-B are summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) and the selectivity index (SI) for MAO-B over MAO-A.

CompoundRhMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (SI = IC50A/IC50B)
1 H>400.28 ± 0.03>142
4 2-F>400.11 ± 0.01>363
5 2-Cl>400.09 ± 0.01>444
6 2-Br>400.08 ± 0.01>500
7 3-F>400.03 ± 0.003>1333
9 3-Br>400.02 ± 0.002>2000
10 4-F>400.25 ± 0.02>160
11 4-Cl>400.21 ± 0.02>190
16 3-Br, 4-F>400.011 ± 0.001>3636
18 3-Cl, 4-F>400.014 ± 0.001>2857
20 3-OCH3>400.15 ± 0.01>266

Experimental Protocols

1. General Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives

This protocol describes the general procedure for the synthesis of the target compounds from a trimeric anhydride precursor[2].

Materials:

  • Trimeric anhydride (a)

  • Ammonium chloride

  • Dimethylformamide (DMF)

  • Triethylamine

  • Distilled water

Procedure:

  • Dissolve trimeric anhydride (0.3 mmol) and ammonium chloride (1 mmol) in dimethylformamide (0.4 ml).

  • Add triethylamine (0.4 mmol) to the solution.

  • Stir the mixture at 35 °C for 30 minutes.

  • Heat the reaction mixture to an external temperature of 160 °C and allow it to reflux for 5 hours.

  • After cooling to room temperature, dilute the solution with distilled water.

  • Perform an extraction to obtain the organic phase.

  • Purify the crude product by column chromatography and subsequent recrystallization to yield the final 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives[2].

2. In Vitro Human MAO-A and MAO-B Inhibitory Activity Assay

This fluorometric assay is used to determine the IC50 values of the synthesized compounds against both isoforms of human monoamine oxidase.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-B Assay Buffer

  • Test compounds dissolved in DMSO

  • MAO-B substrate (e.g., Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe

  • 96-well microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in MAO-B Assay Buffer to achieve a range of desired concentrations.

  • Prepare a working solution of the respective hMAO enzyme in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted test compound solutions. Include wells for a positive control inhibitor and a vehicle control (DMSO in assay buffer).

  • Add the hMAO enzyme solution to each well.

  • Incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.

  • Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.

  • Initiate the enzymatic reaction by adding 40 µL of the substrate working solution to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 20-40 minutes at 37°C.

  • Determine the rate of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

3. Neuroprotection Assay: Measurement of Nitric Oxide (NO) and TNF-α Production

This protocol assesses the anti-neuroinflammatory properties of the synthesized compounds in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent for NO measurement

  • ELISA kit for TNF-α measurement

Procedure:

  • Culture BV-2 cells in a suitable medium.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • For NO measurement, mix the supernatant with Griess reagent and measure the absorbance at the appropriate wavelength.

  • For TNF-α measurement, use a commercially available ELISA kit according to the manufacturer's instructions.

  • The reduction in the production of NO and TNF-α in the presence of the test compounds indicates their anti-neuroinflammatory and potential neuroprotective effects[1][3].

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Trimeric Anhydride Trimeric Anhydride Reaction Mixture Reaction Mixture Trimeric Anhydride->Reaction Mixture Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction Mixture Substituted Aniline Substituted Aniline Substituted Aniline->Reaction Mixture DMF, Et3N Reflux at 160°C Reflux at 160°C Reaction Mixture->Reflux at 160°C Work-up and Purification Work-up and Purification Reflux at 160°C->Work-up and Purification 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivative 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivative Work-up and Purification->1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivative

Caption: Synthetic pathway for 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives.

G Start Start Prepare Reagents Prepare Reagents (Buffer, hMAO-B, Substrate, Inhibitor) Start->Prepare Reagents Dispense Inhibitor Dispense Test Inhibitor/Control into 96-well plate Prepare Reagents->Dispense Inhibitor Add Enzyme Add hMAO-B Enzyme Solution Dispense Inhibitor->Add Enzyme Pre-incubation Incubate (10-15 min at 37°C) Add Enzyme->Pre-incubation Add Substrate Mix Add Substrate Mix (Tyramine, HRP, Probe) Pre-incubation->Add Substrate Mix Kinetic Reading Kinetic Fluorescence Reading (20-40 min at 37°C) Add Substrate Mix->Kinetic Reading Data Analysis Calculate Reaction Rates and IC50 Values Kinetic Reading->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the in vitro MAO-B inhibition assay.

References

Application Notes and Protocols for Amide Coupling Reactions with 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the resulting amide linkages being prevalent in a vast array of pharmaceuticals.[1] 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a versatile building block, and its amide derivatives are of significant interest due to their potential biological activities. Notably, derivatives of this scaffold have been investigated as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2] Inhibition of hMAO-B can mitigate oxidative stress and neuroinflammation, offering a promising therapeutic strategy.[3][4]

These application notes provide detailed protocols for the synthesis of N-substituted 1,3-dioxo-2-phenylisoindoline-5-carboxamides using common amide coupling reagents. Furthermore, we present a summary of reaction conditions and yields, alongside a visualization of the relevant MAO-B signaling pathway, to aid researchers in the development of novel therapeutics based on this scaffold.

Data Presentation: Summary of Amide Coupling Reactions

The following table summarizes various conditions for the amide coupling of this compound with a range of amines. This data is intended to provide a comparative overview to guide the selection of appropriate reaction conditions.

EntryAmineCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
1AnilineEDC, HOBtTEADCM2RTHigh (qualitative)
2Substituted AnilinesEDC, HOBtTEADCM2RTGood to High (qualitative)
3N-phenylamineNot specifiedTriethylamineDMF516029.3
4N-(2-fluorophenyl)amineNot specifiedTriethylamineDMF51605.3
5N-(2-chlorophenyl)amineNot specifiedTriethylamineDMF51606.3
6N-(3-fluorophenyl)amineNot specifiedTriethylamineDMF516030.8
7N-(3-bromophenyl)amineNot specifiedTriethylamineDMF516024.7
8N-(4-bromophenyl)amineNot specifiedTriethylamineDMF516013.8
9N-(3,4-difluorophenyl)amineNot specifiedTriethylamineDMF516012.2
10N-(3-bromo-4-fluorophenyl)amineNot specifiedTriethylamineDMF516017.1
11N-(4-chloro-3-fluorophenyl)amineNot specifiedTriethylamineDMF516011.2

Note: Yields for entries 3-11 are from a one-pot reaction starting from a trimeric anhydride, but are indicative of the feasibility of forming these substituted amides.[2] Entries 1 and 2 are based on a general protocol for similar structures.

Experimental Protocols

Two common and effective methods for the synthesis of 1,3-dioxo-2-phenylisoindoline-5-carboxamides are detailed below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine) (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid

  • 10% aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a cooled (0 °C) and stirred solution of this compound (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in DCM, add EDC·HCl (1.2 equiv) and the substituted amine (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours or until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture with 10% aqueous citric acid, followed by 10% aqueous NaHCO₃ and brine solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.

Materials:

  • This compound

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 equiv) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Mandatory Visualizations

Amide Coupling Workflow

The following diagram illustrates the general workflow for the amide coupling of this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_purification Workup & Purification cluster_product Product A 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid E Reaction in Anhydrous Solvent (e.g., DCM, DMF) A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., EDC/HOBt, HATU) C->E D Base (e.g., TEA, DIPEA) D->E F Aqueous Workup E->F G Chromatography/ Recrystallization F->G H N-Substituted Amide G->H

Caption: General workflow for amide synthesis.

MAO-B Signaling Pathway in Neurodegeneration

The synthesized amides have shown potential as inhibitors of monoamine oxidase B (MAO-B). The following diagram depicts the signaling pathway of MAO-B in astrocytes and its contribution to oxidative stress and neuroinflammation in neurodegenerative diseases.

MAO_B_Pathway cluster_astrocyte Astrocyte Mitochondria cluster_cellular_stress Cellular Stress & Damage cluster_neuroinflammation Neuroinflammation cluster_neuronal_outcome Neuronal Outcome MAOB MAO-B Aldehyde Aldehyde Metabolites MAOB->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 Monoamines Monoamines (e.g., Dopamine) Monoamines->MAOB Oxidative Deamination ROS Reactive Oxygen Species (ROS) H2O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) OxidativeStress->Cytokines Activation of Inflammatory Pathways Apoptosis Neuronal Apoptosis MitoDysfunction->Apoptosis Cytokines->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration AmideInhibitor Amide Inhibitor (e.g., Synthesized Compound) AmideInhibitor->MAOB Inhibition

Caption: MAO-B signaling in neurodegeneration.

References

Application Notes and Protocols: Characterization of Polymers Derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymers derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid represent a promising class of poly(amide-imide)s. These polymers incorporate a rigid, planar phenylisoindoline moiety, which can impart excellent thermal stability and mechanical strength. The presence of the carboxylic acid group allows for polymerization with various diamines, leading to the formation of poly(amide-imide)s with tunable properties. This document provides a detailed overview of the characterization of these polymers, with a focus on their potential applications in drug delivery, drawing an analogy to the biological activity of known isoindoline-containing drugs.

Data Presentation

The following tables summarize typical quantitative data for poly(amide-imide)s derived from this compound and various aromatic diamines. This data is representative and may vary depending on the specific diamine used and the polymerization conditions.

Table 1: Physicochemical Properties

PropertyValue RangeMethod
Inherent Viscosity (dL/g)0.54 - 1.21Ubbelohde Viscometer
Number Average Molecular Weight (Mn) ( g/mol )30,000 - 80,000Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) ( g/mol )60,000 - 150,000Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc, DMF, DMSO)Visual Inspection

Table 2: Thermal Properties

PropertyValue RangeMethod
Glass Transition Temperature (Tg) (°C)230 - 350Differential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA) (°C)450 - 550Thermogravimetric Analysis (TGA)
10% Weight Loss Temperature (TGA) (°C)480 - 580Thermogravimetric Analysis (TGA)
Char Yield at 800°C (%)50 - 65TGA

Table 3: Spectroscopic Data

TechniqueCharacteristic Peaks/Shifts
FT-IR (cm⁻¹)3300-3400 (N-H stretch, amide), 1780 & 1720 (C=O stretch, imide), 1670 (C=O stretch, amide), 1370 (C-N stretch, imide), 720 (imide ring deformation)
¹H NMR (ppm)10.0-10.5 (amide N-H), 7.0-8.5 (aromatic protons)
¹³C NMR (ppm)165-170 (carbonyl carbons), 120-150 (aromatic carbons)

Experimental Protocols

Synthesis of Poly(amide-imide)s via Direct Polycondensation (Yamazaki-Higashi Method)

This protocol describes a general procedure for the synthesis of poly(amide-imide)s from this compound and an aromatic diamine.

Materials:

  • This compound (diacid-imide monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diacid-imide monomer (1 equivalent), the aromatic diamine (1 equivalent), and anhydrous CaCl₂ (10% w/v of NMP).

  • Add anhydrous NMP to achieve a solids concentration of 10-15% (w/v).

  • Stir the mixture under a gentle stream of nitrogen at room temperature until all solids are dissolved.

  • Add anhydrous pyridine (2 equivalents) and TPP (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration and wash thoroughly with hot water and methanol to remove any residual solvents and reagents.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization Protocols

2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare a thin film of the polymer by casting a solution of the polymer in a suitable solvent (e.g., DMAc) onto a KBr plate and evaporating the solvent.

  • Alternatively, mix a small amount of the dried polymer with KBr powder and press into a pellet.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the amide (N-H stretch, C=O stretch) and imide (C=O stretches, C-N stretch, ring deformation) functional groups.[1][2][3]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR and ¹³C NMR spectra.

  • Analyze the spectra to confirm the polymer structure by identifying the chemical shifts of the aromatic and amide protons in ¹H NMR and the carbonyl and aromatic carbons in ¹³C NMR.[4][5][6][7][8]

2.3 Thermal Analysis (TGA/DSC)

  • For TGA, place 5-10 mg of the dried polymer in a platinum pan. Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the temperatures for 5% and 10% weight loss and the char yield at 800°C.

  • For DSC, place 5-10 mg of the dried polymer in an aluminum pan. Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10 or 20°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.[9][10]

2.4 Molecular Weight Determination (GPC/Viscometry)

  • Inherent Viscosity: Dissolve the polymer in a suitable solvent (e.g., NMP containing 0.05 M LiCl) at a concentration of 0.5 g/dL. Measure the flow times of the pure solvent and the polymer solution at a constant temperature (e.g., 25°C) using an Ubbelohde viscometer. Calculate the inherent viscosity.

  • Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr). Filter the solution and inject it into the GPC system. Use a calibration curve generated from polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[11][12][13]

Mandatory Visualization

Experimental Workflow for Polymer Synthesis and Characterization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers This compound + Aromatic Diamine Polycondensation Direct Polycondensation (Yamazaki-Higashi) Monomers->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Purified Polymer Drying->Polymer FTIR FT-IR Spectroscopy Data_Analysis Data Analysis & Interpretation NMR NMR Spectroscopy (¹H & ¹³C) Thermal Thermal Analysis (TGA/DSC) GPC GPC/Viscometry Polymer->FTIR Polymer->NMR Polymer->Thermal Polymer->GPC

Caption: Workflow for the synthesis and characterization of poly(amide-imide)s.

Application in Drug Delivery

The isoindoline-1,3-dione moiety is a key structural feature in thalidomide and its analogs (immunomodulatory drugs or IMiDs), which are known to exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Polymers derived from this compound could potentially be formulated into nanoparticles for targeted drug delivery. The pendant phenylisoindoline groups may interact with biological targets, or the polymer backbone could be used to encapsulate other therapeutic agents. A hypothetical application involves the delivery of a small molecule drug that, in conjunction with the polymer, modulates the Cereblon signaling pathway.

Hypothetical Signaling Pathway for Drug Action

signaling_pathway cluster_ubiquitination Ubiquitination Machinery E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub CUL4_Complex CUL4-RBX1-DDB1 E3 Ligase Complex E2->CUL4_Complex Delivers Ub Target_Protein Target Protein (e.g., Transcription Factor) CUL4_Complex->Target_Protein Recruits CUL4_Complex->Target_Protein Ubiquitinates Polymer_Drug Polymer-Drug Nanoparticle CRBN Cereblon (CRBN) Polymer_Drug->CRBN Binds to CRBN->CUL4_Complex Associates with Polyubiquitination Polyubiquitination Target_Protein->Polyubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Protein Degradation Proteasome->Degradation Leads to Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Degradation->Cellular_Response Results in

Caption: Hypothetical signaling pathway of a polymer-drug conjugate targeting Cereblon.

Protocol for In Vitro Drug Release Study

This protocol describes a dialysis-based method for evaluating the in vitro release of a drug encapsulated within the poly(amide-imide) nanoparticles.

Materials:

  • Drug-loaded poly(amide-imide) nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking water bath or orbital shaker

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare a stock suspension of the drug-loaded nanoparticles in PBS.

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Accurately measure a known volume of the nanoparticle suspension (e.g., 1 mL) and place it inside the dialysis bag. Securely close both ends of the bag.

  • Place the dialysis bag in a beaker containing a known volume of pre-warmed PBS (e.g., 100 mL) to ensure sink conditions.

  • Place the beaker in a shaking water bath set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the cumulative percentage of drug released at each time point.

Conclusion

The poly(amide-imide)s derived from this compound exhibit desirable properties for high-performance materials, including excellent thermal stability and solubility in organic solvents. Their structural similarity to biologically active isoindoline-containing compounds suggests potential for applications in drug delivery, particularly in modulating protein degradation pathways. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and preliminary in vitro evaluation of these promising polymers. Further research into their biocompatibility and in vivo efficacy is warranted to fully explore their therapeutic potential.

References

Application Note and Protocol: 1H and 13C NMR Analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives are an important class of compounds in medicinal chemistry and materials science. As analogs of thalidomide, they exhibit a wide range of biological activities and are key building blocks for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for advancing research and development involving these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic compounds. This application note provides a detailed protocol and data analysis guide for the ¹H and ¹³C NMR spectroscopic analysis of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from the closely related analog, 1,3-dioxo-N-phenylisoindoline-5-carboxamide[1], with adjustments for the electronic effects of the carboxylic acid moiety. The spectra are predicted for a dimethyl sulfoxide-d₆ (DMSO-d₆) solution.

Table 1: Predicted ¹H NMR Data

Peak No.Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
113~13.0Singlet (broad)-
26~8.45Singlet-
34~8.25Doublet~7.8
47~8.05Doublet~7.8
516, 20~7.55Multiplet-
617, 19~7.50Multiplet-
718~7.45Multiplet-

Table 2: Predicted ¹³C NMR Data

Peak No.Atom No.Predicted Chemical Shift (δ, ppm)
19, 10~167.5
212~166.0
35~138.0
48~135.5
514~132.0
63~131.5
717, 19~129.0
818~128.5
916, 20~126.5
106~125.0
117~124.0
122~123.0

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., ~6 ppm).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., ~110 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H NMR and δ ~39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the peak multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline calibrate Chemical Shift Calibration phase_baseline->calibrate integrate Integration (1H) calibrate->integrate multiplicity Multiplicity & Coupling Analysis (1H) integrate->multiplicity assign Peak Assignment multiplicity->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols for the Analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS 4649-27-8) using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methods outlined are suitable for researchers, scientists, and professionals in drug development and quality control.

Chemical Information

This compound is a heterocyclic compound with the molecular formula C₁₆H₉NO₅.[1] It is utilized as a building block in organic synthesis and is explored in drug discovery for its potential biological activities.[1]

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the determination of this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile:Water (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (based on typical absorbance for similar structures; optimization recommended)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

4. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL to construct a calibration curve.

  • Sample Solution: Prepare the sample in the diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation
ParameterResult
Retention Time ~ 7.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method offers a faster analysis time and improved resolution for this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • UPLC system with a binary pump, autosampler, column manager, and PDA detector.

  • Reversed-phase C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (UPLC grade)

  • Water (UPLC grade)

  • Formic acid

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile:Water (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection Wavelength: 240 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    2.5 90
    3.0 90
    3.1 30

    | 4.0 | 30 |

4. Sample Preparation:

  • Follow the same procedure as for the HPLC method, ensuring final concentrations are appropriate for the sensitivity of the UPLC system.

Data Presentation
ParameterResult
Retention Time ~ 1.8 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 99 - 101%

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by HPLC or UPLC.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D Filter Sample (0.45 µm) B->D E Inject into HPLC/UPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for HPLC/UPLC analysis.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a heterocyclic compound featuring a phthalimide core structure, which is a key pharmacophore in many biologically active molecules.[1][2] Derivatives of this scaffold are investigated for various therapeutic applications, including as inhibitors of enzymes like monoamine oxidase B (MAO-B).[3] Accurate mass determination and structural elucidation of these compounds and their synthetic products are critical for confirming identity, assessing purity, and understanding metabolic pathways. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides unequivocal molecular formula confirmation through highly accurate mass measurements and offers structural insights via fragmentation analysis (MS/MS). This application note provides a detailed protocol for the analysis of this compound and its related derivatives using LC-HRMS.

Experimental Protocols

This section details the methodology for sample preparation, liquid chromatography, and high-resolution mass spectrometry analysis.

1.1 Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte (e.g., this compound or its derivatives) by dissolving it in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Methanol.

  • Working Solution: Dilute the stock solution with the initial mobile phase solvent mixture (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates prior to injection.

1.2 Liquid Chromatography (UPLC/HPLC)

  • System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 1 minute, return to 5% B in 0.5 minutes, and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

1.3 High-Resolution Mass Spectrometry (HRMS)

  • System: An Orbitrap-based or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Scan Range: m/z 100-800.

  • Resolution: > 60,000 FWHM.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) on the top 3-5 most intense ions.

  • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40 eV.

Data Presentation and Results

The following tables summarize the expected quantitative data from the HRMS analysis.

2.1 HRMS Data for Parent Compound and Related Derivatives

High-resolution mass spectrometry provides a measured mass that is very close to the theoretical calculated mass, allowing for confident molecular formula determination. The data below is for the protonated molecule [M+H]⁺.

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
This compoundC₁₅H₉NO₄268.0599-[2]
N-(2-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamideC₁₅H₉FN₂O₃285.0675285.0672[3]
N-(3-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamideC₁₅H₉FN₂O₃285.0675285.0672[3]
N-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamideC₁₅H₉ClN₂O₃301.0380301.0380[3]
N-(3-bromo-4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamideC₁₅H₈BrFN₂O₃362.9781362.9785[3]
N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamideC₁₆H₁₂N₂O₄297.0875297.0863[3]

2.2 Proposed MS/MS Fragmentation for this compound

Fragmentation analysis (MS/MS) helps to confirm the structure of the molecule. For carboxylic acids, characteristic losses of water (H₂O) and the carboxyl group (COOH) are common.[4]

Precursor Ion m/z [M+H]⁺Proposed Fragment Ion m/zNeutral LossProposed Fragment Structure
268.0599250.0494H₂O (18.0105)Loss of water from the carboxylic acid group.
268.0599222.0548COOH₂ (46.0055)Loss of the carboxylic acid group after protonation.
268.0599147.0444C₇H₄NO₂ (146.01)Cleavage yielding the protonated phthalic anhydride fragment.
268.059977.0386C₉H₄NO₄ (189.02)Phenyl cation fragment.

Visualizations

3.1 Experimental Workflow

The following diagram outlines the complete workflow from sample handling to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Solvent (e.g., DMSO) p1->p2 p3 Dilute to Working Conc. p2->p3 p4 Filter (0.22 µm) p3->p4 a1 UPLC Separation (C18 Column) p4->a1 Inject a2 ESI Ionization (Positive Mode) a1->a2 a3 HRMS Detection (Full Scan MS) a2->a3 a4 dd-MS2 (Fragmentation) a3->a4 d1 Extract Ion Chromatogram a4->d1 Acquire Data d2 Determine Accurate Mass ([M+H]⁺) d1->d2 d4 Analyze MS/MS Spectra d1->d4 d3 Confirm Molecular Formula d2->d3 d5 Elucidate Structure d4->d5 G parent Parent Ion [M+H]⁺ m/z = 268.0599 frag1 Fragment m/z = 250.0494 parent->frag1 - H₂O frag2 Fragment m/z = 222.0548 parent->frag2 - COOH₂ frag3 Fragment m/z = 77.0386 parent->frag3 - C₉H₄NO₄

References

Application Notes and Protocols for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid as a monomer in polycondensation reactions for the synthesis of novel polyamides. The protocols and data presented are based on established methodologies for structurally similar monomers and are intended to serve as a detailed guide for the synthesis and characterization of high-performance polymers with potential applications in advanced materials and biomedical fields.

Introduction

This compound is a unique aromatic dicarboxylic acid monomer. Its rigid, phthalimide-based structure, combined with the phenyl substituent, offers a strategic building block for the creation of thermally stable and soluble aromatic polyamides (aramids). The incorporation of this monomer into a polymer backbone is anticipated to impart desirable properties such as high glass transition temperatures, excellent thermal stability, and improved processability compared to conventional aramids. These characteristics make the resulting polymers attractive for applications requiring high-performance materials. Furthermore, the isoindoline core is a recognized scaffold in medicinal chemistry, suggesting that polymers derived from this monomer may have potential in drug delivery and other biomedical applications.[1][2][3]

Application: Synthesis of High-Performance Polyamides

Polyamides synthesized from this compound are expected to exhibit exceptional thermal and mechanical properties. The direct polycondensation of this monomer with various aromatic diamines can be effectively achieved using the Yamazaki-Higashi phosphorylation polyamidation technique.[4][5] This method allows for the formation of high molecular weight polymers under relatively mild conditions. The resulting polyamides are often amorphous and readily soluble in aprotic polar solvents, facilitating their processing into films, coatings, and fibers.[1][4][5]

Key Advantages:
  • High Thermal Stability: The rigid aromatic and imide structures contribute to excellent thermal and thermo-oxidative stability.

  • Enhanced Solubility: The presence of the bulky phenyl group can disrupt chain packing, leading to improved solubility in organic solvents.[4]

  • Good Mechanical Properties: Aromatic polyamides are known for their high strength and modulus.

  • Processability: Enhanced solubility allows for solution casting of transparent, tough, and flexible films.[1][5]

Experimental Protocols

The following is a detailed protocol for the synthesis of aromatic polyamides via direct polycondensation of this compound and an aromatic diamine. This protocol is adapted from the well-established Yamazaki-Higashi phosphorylation method used for structurally similar monomers.[4][5]

Protocol 1: Direct Polycondensation via Yamazaki-Higashi Reaction

Objective: To synthesize a high molecular weight aromatic polyamide from this compound and an aromatic diamine.

Materials:

  • This compound (monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))

  • Triphenyl phosphite (TPP) (condensing agent)

  • Pyridine (Py) (base)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (solubilizing salt)[4][5]

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Gas inlet and outlet

  • Condenser

  • Beaker

  • Funnel

  • Vacuum oven

Procedure:

  • Monomer and Salt Dissolution: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet/outlet, add this compound (1 equivalent) and the aromatic diamine (1 equivalent). Add NMP as the solvent, followed by the solubilizing salt (e.g., CaCl₂ or LiCl). Stir the mixture under a gentle stream of inert gas (argon or nitrogen) until all solids are dissolved.

  • Addition of Condensing Agents: To the stirred solution, add pyridine (2 equivalents) followed by triphenyl phosphite (2 equivalents).

  • Polycondensation Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 3-5 hours under a continuous inert atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol. A fibrous or powdery precipitate will form.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any residual solvent and reagents.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification monomer 1. Monomer & Salt Dissolution (Dicarboxylic Acid + Diamine in NMP + Salt) reagents 2. Add Condensing Agents (Pyridine + TPP) monomer->reagents Stir under N2 polycondensation 3. Polycondensation (100-110°C, 3-5h) reagents->polycondensation Heat precipitation 4. Precipitation (in Methanol) polycondensation->precipitation Cool to RT filtration 5. Filtration & Washing precipitation->filtration drying 6. Drying (Vacuum Oven) filtration->drying final_product Aromatic Polyamide drying->final_product Yields Polyamide

Figure 1. Experimental workflow for the synthesis of aromatic polyamides.

Data Presentation

The following tables summarize the properties of polyamides synthesized from monomers that are structurally analogous to this compound. This data provides an expected range of properties for polymers derived from the target monomer.

Table 1: Reaction Conditions and Inherent Viscosity of Polyamides

Dicarboxylic Acid MonomerDiamineCondensing SystemSolventPolymer Yield (%)Inherent Viscosity (dL/g)Reference
N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid4,4'-Oxydianiline (ODA)TPP/Py/LiClNMPQuantitative0.85[5]
N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acidm-Phenylenediamine (MPD)TPP/Py/LiClNMPQuantitative0.62[5]
N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamineTerephthalic acidTPP/Py/CaCl₂NMPQuantitative1.21[4]
N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamineIsophthalic acidTPP/Py/CaCl₂NMPQuantitative0.98[4]

Table 2: Thermal Properties of Polyamides

Dicarboxylic Acid MonomerDiamineGlass Transition Temp. (T_g, °C)10% Weight Loss Temp. (T_d, °C)Char Yield at 800°C (N₂) (%)Reference
N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid4,4'-Oxydianiline (ODA)200323-[5]
N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acidm-Phenylenediamine (MPD)195315-[5]
N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine derived Polyamide-196-229>500-[4]

Table 3: Solubility of Polyamides

Dicarboxylic Acid MonomerDiamineNMPDMAcDMFm-cresol
N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid4,4'-Oxydianiline (ODA)+++++++
N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acidm-Phenylenediamine (MPD)+++++++
N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine derived Polyamide-++++++++

Solubility Legend: ++ = Soluble at room temperature; + = Soluble on heating.

Potential Applications in Drug Development

While the primary application of these polymers is in high-performance materials, the presence of the isoindoline-1,3-dione moiety opens avenues for exploration in drug development. This structural motif is found in several clinically used drugs with a range of biological activities, including immunomodulatory and anti-cancer effects.[2][3]

Polymers incorporating the this compound monomer could be investigated as:

  • Polymer-drug conjugates: The carboxylic acid group can be used for covalent attachment of therapeutic agents.

  • Biodegradable materials: The amide linkages are potentially susceptible to enzymatic or hydrolytic degradation, which could be tuned for controlled drug release.

  • Scaffolds for tissue engineering: The mechanical properties and biocompatibility of these polymers would need to be assessed for such applications.

Further research is required to establish the biocompatibility and degradation profiles of these novel polyamides to fully realize their potential in the biomedical field.

Signaling Pathway Hypothesis (for potential biomedical applications):

Should these polymers be functionalized with bioactive moieties similar to known isoindoline-based drugs, they might interact with cellular pathways like those involving TNF-α modulation. A hypothetical signaling pathway is depicted below.

signaling_pathway cluster_drug Polymer-Drug Conjugate cluster_cell Cellular Target cluster_downstream Downstream Effects Polymer Isoindoline-based Polymer Target Target Protein (e.g., Cereblon) Polymer->Target Binds to TNFa TNF-α Production Target->TNFa Modulates Inflammation Inflammation TNFa->Inflammation Leads to

Figure 2. Hypothetical signaling pathway for a bioactive isoindoline-based polymer.

References

Application Notes and Protocols: Synthesis and Evaluation of Neuroprotective Agents Derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of neuroprotective agents derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. The synthesized compounds, primarily 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, have demonstrated significant potential as neuroprotective agents through various mechanisms, including inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as exhibiting anti-inflammatory and anti-amyloid aggregation properties. The following sections detail the synthetic procedures, experimental protocols for biological evaluation, and visualization of the relevant signaling pathways.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant and growing global health challenge. A promising strategy in the development of novel therapeutics is the design of multi-target agents that can address the complex and multifactorial nature of these disorders. Derivatives of this compound have emerged as a versatile scaffold for the synthesis of potent neuroprotective compounds. These derivatives have been shown to effectively inhibit key enzymes implicated in neurodegeneration, mitigate neuroinflammation, and interfere with the pathological aggregation of amyloid-beta (Aβ) peptides.

Data Presentation

Table 1: Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives against Human Monoamine Oxidase B (hMAO-B)
CompoundhMAO-B IC50 (μM)Selectivity Index (hMAO-A/hMAO-B)
16 0.011> 3636

Data sourced from a study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.[1][2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
CompoundAChE IC50 (μM)
7a (para-fluoro substituted) 2.1
7f (para-fluoro substituted) 2.1
7b (para-methyl substituted) 5.4
7g (para-methyl substituted) 4.8
Rivastigmine (Standard) 11.07

Data from a study on isoindoline-1,3-dione -N-benzyl pyridinium hybrids as anti-Alzheimer agents.[3]

Table 3: Multi-target Activity of Isoindoline-1,3-dione Derivatives
CompoundEeAChE IC50 (μM)Aβ Aggregation Inhibition (%) at 10 μMNeuroprotective Effect against Aβ toxicity
13b 0.21965.96Demonstrated at 1 and 3 μM
15b 0.034Not ReportedNot Reported

EeAChE refers to Electrophorus electricus Acetylcholinesterase. Data from a study on multifunctional, heterodimeric isoindoline-1,3-dione derivatives.[4]

Experimental Protocols

I. Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives

This protocol describes a general method for the synthesis of the target carboxamide derivatives.

Materials:

  • This compound

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid solution

  • 10% aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a cooled (0 °C) and stirred solution of this compound (1 equivalent), HOBt (1.1 equivalents), and triethylamine (1.2 equivalents) in DCM, add EDC (1.2 equivalents) and the desired substituted aniline (1.2 equivalents).

  • Allow the reaction mixture to stir at room temperature for 2 hours or until completion of the reaction (monitored by TLC).

  • Upon completion, wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

II. In Vitro Neuroprotection and Anti-inflammatory Assays

This assay determines the inhibitory potential of the synthesized compounds against hMAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds and a positive control (e.g., Selegiline)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in MAO-B assay buffer.

  • In a 96-well plate, add the MAO-B enzyme to each well, followed by the test compounds or control. Incubate for a predefined period (e.g., 15 minutes) at 37 °C.

  • To initiate the reaction, add a mixture of the MAO-B substrate, Amplex Red, and HRP to each well.

  • Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-595 nm for at least 30 minutes at 37 °C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

This protocol assesses the ability of the compounds to reduce the production of pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent for NO determination

  • TNF-α ELISA kit

  • 96-well and 24-well cell culture plates

Procedure:

  • Seed BV-2 cells in 96-well plates (for NO assay) or 24-well plates (for TNF-α assay) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • TNF-α Assay:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

This assay evaluates the cytoprotective effect of the compounds against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal-like cell line.

Materials:

  • PC12 cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium with horse serum and fetal bovine serum

  • Hydrogen peroxide (H₂O₂)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed PC12 cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with different concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Induce oxidative stress by exposing the cells to an optimized concentration of H₂O₂ (e.g., 200 µM) for a further 24 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

This assay monitors the inhibition of Aβ peptide aggregation in the presence of the test compounds.

Materials:

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS)

  • Thioflavin T (ThT) solution

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare monomeric Aβ₁₋₄₂ by dissolving the peptide in HFIP, followed by evaporation of the solvent and reconstitution in a suitable buffer (e.g., PBS).

  • In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compounds.

  • Add ThT solution to each well.

  • Incubate the plate at 37 °C with continuous or intermittent shaking.

  • Monitor the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm over time.

  • The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compounds compared to the control (Aβ₁₋₄₂ alone).

Signaling Pathways and Experimental Workflows

MAO_B_Neuroprotection_Pathway MAOB_Inhibitor 1,3-Dioxo-2-phenyl- isoindoline-5-carboxylic acid Derivative MAOB MAO-B MAOB_Inhibitor->MAOB Inhibits Akt Akt MAOB_Inhibitor->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) MAOB_Inhibitor->Bcl2 Induces ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Dopamine Dopamine Dopamine->MAOB Metabolized by OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Neuroprotection Neuroprotection Nrf2 Nrf2 Akt->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Reduces AntioxidantEnzymes->Neuroprotection Bcl2->NeuronalDamage Inhibits Apoptosis Bcl2->Neuroprotection AChE_Inhibition_Pathway AChE_Inhibitor Isoindoline-1,3-dione Derivative AChE Acetylcholinesterase (AChE) AChE_Inhibitor->AChE Inhibits CholinergicTransmission Enhanced Cholinergic Transmission AChE_Inhibitor->CholinergicTransmission Leads to Abeta Amyloid-β (Aβ) Aggregation AChE_Inhibitor->Abeta Inhibits APP Amyloid Precursor Protein (APP) AChE_Inhibitor->APP Promotes processing via SynapticCleft Synaptic Cleft AChE->SynapticCleft AChE->Abeta Promotes ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by ACh->SynapticCleft CognitiveFunction Improved Cognitive Function CholinergicTransmission->CognitiveFunction NonAmyloidogenic Non-amyloidogenic Pathway APP->NonAmyloidogenic Experimental_Workflow Start Start: 1,3-Dioxo-2-phenyl- isoindoline-5-carboxylic acid Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitroAssays In Vitro Biological Evaluation Purification->InVitroAssays MAO_Assay MAO-B Inhibition Assay InVitroAssays->MAO_Assay AChE_Assay AChE Inhibition Assay InVitroAssays->AChE_Assay AntiInflammatory_Assay Anti-inflammatory Assay (NO, TNF-α) InVitroAssays->AntiInflammatory_Assay Neuroprotection_Assay Neuroprotection Assay (H₂O₂-induced) InVitroAssays->Neuroprotection_Assay Abeta_Assay Aβ Aggregation Assay InVitroAssays->Abeta_Assay DataAnalysis Data Analysis & SAR MAO_Assay->DataAnalysis AChE_Assay->DataAnalysis AntiInflammatory_Assay->DataAnalysis Neuroprotection_Assay->DataAnalysis Abeta_Assay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound and its derivatives typically involves the reaction of trimellitic anhydride with a primary amine, in this case, aniline. The reaction proceeds through the formation of an intermediate amic acid, which then undergoes cyclization via dehydration to form the final imide product.

Q2: My yield of this compound is consistently low. What are the potential causes?

Several factors can contribute to low yields in this synthesis:

  • Incomplete Reaction: The conversion of the intermediate phthalanilic acid to the final N-phenylphthalimide product is a dehydration step that can be reversible. Insufficient heating or a short reaction time can lead to a significant amount of unreacted intermediate.[1]

  • Suboptimal Reaction Temperature: The reaction requires heating to proceed to completion. Temperatures around 140-145°C are often employed for solvent-free reactions.[1]

  • Impure Reactants: The purity of the starting materials, trimellitic anhydride and aniline, is crucial as impurities can interfere with the reaction.[1]

  • Electron-withdrawing Groups: If synthesizing derivatives, the presence of electron-withdrawing groups (like halogens) on the aniline ring can decrease the nucleophilicity of the amino group, leading to lower yields.[2]

Q3: What are the most common byproducts I should be aware of during the synthesis?

The most common byproduct is the phthalanilic acid intermediate.[1] Incomplete cyclization of this intermediate will result in its presence as a significant impurity in the final product.[1]

Q4: How can I purify the crude this compound?

Purification of the crude product can be achieved through several methods:

  • Washing: The crude product can be washed with a 10% aqueous potassium carbonate solution to remove acidic impurities, followed by a wash with water.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as acetic acid or ethanol, can yield a purer product.[1]

  • Column Chromatography: For more challenging separations, column chromatography can be employed.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete conversion of the phthalanilic acid intermediate.Increase the reaction time and/or temperature to ensure complete dehydration and cyclization. Consider using a catalyst such as glacial acetic acid.[1]
Loss of product during workup.Carefully perform filtration and washing steps. Ensure the pH of the wash solutions is appropriate to avoid hydrolysis of the product.
Product is off-white or colored Presence of unreacted starting materials or byproducts.Purify the crude product by washing with 10% aqueous potassium carbonate solution, followed by a water wash. Recrystallization from acetic acid can also improve color.[1]
Broad or low melting point The product is impure, likely containing the phthalanilic acid intermediate.Purify the product as described above. A sharp melting point close to the literature value is a good indicator of purity.[1]
Unexpected peaks in ¹H NMR spectrum Presence of the phthalanilic acid intermediate or unreacted aniline.Compare your spectrum with a reference spectrum to identify impurity peaks. The phthalanilic acid will show a carboxylic acid proton signal, and aniline will have characteristic aromatic and amine proton signals.[1]

Experimental Protocols

General Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxamide Derivatives

While a specific protocol for the parent carboxylic acid is not detailed in the provided results, the following general procedure for the synthesis of its carboxamide derivatives can be adapted. The initial step of forming the isoindoline ring is relevant.

  • Reaction of Trimellitic Anhydride: Trimellitic anhydride is reacted with an amine (in this case, aniline would be the reactant for the core structure).

  • Solvent and Temperature: The reaction can be carried out in a solvent like dimethylformamide (DMF). The mixture is typically stirred at a moderate temperature (e.g., 35°C) initially, and then heated to a higher temperature (e.g., 160°C) to drive the cyclization.[2]

  • Workup: After cooling, the reaction mixture is diluted with water to precipitate the product.[2]

  • Purification: The crude product is collected by filtration and can be purified by column chromatography and/or recrystallization.[2]

Data Presentation

The following table summarizes the reported yields for various N-aryl substituted isoindoline-5-carboxamide derivatives, which can provide insight into the electronic effects on the reaction yield.

Substituent on Phenyl Ring Yield (%)
3-fluoro30.8
Unsubstituted29.3
4-fluoro28.12
3-bromo24.7
3,4-dichloro19.9
3-bromo-4-fluoro17.1
4-bromo13.8
3,4-difluoro12.2
3-bromo-4-chloro8.6
2-chloro6.3
2-fluoro5.3
2-bromo3.6

Data extracted from a study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives.[2]

Visualizations

Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Trimellitic_Anhydride Trimellitic Anhydride Mixing Mixing in Solvent (e.g., DMF) Trimellitic_Anhydride->Mixing Aniline Aniline Aniline->Mixing Heating Heating (e.g., 160°C) Mixing->Heating Cyclization Precipitation Precipitation with Water Heating->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Product 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid Purification->Product

Caption: General workflow for the synthesis of the target compound.

TroubleshootingFlow Start Low Yield or Impure Product Check_Temp_Time Increase Reaction Temperature/Time? Start->Check_Temp_Time Check_Purity Check Reactant Purity? Check_Temp_Time->Check_Purity No Optimize_Conditions Optimize Reaction Conditions Check_Temp_Time->Optimize_Conditions Yes Purification Perform Purification? Check_Purity->Purification No Use_Pure_Reactants Use High Purity Starting Materials Check_Purity->Use_Pure_Reactants Yes Recrystallize Recrystallize Product Purification->Recrystallize Yes Column_Chromatography Perform Column Chromatography Purification->Column_Chromatography If Needed End Improved Yield/ Purity Optimize_Conditions->End Use_Pure_Reactants->End Recrystallize->End Column_Chromatography->End

Caption: Troubleshooting logic for improving synthesis outcome.

References

Technical Support Center: Purification of Crude 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - Incomplete crystallization.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[1] - After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[1]
Product is Oily or Fails to Crystallize - Presence of impurities that inhibit crystal lattice formation. - The solvent is not appropriate for crystallization.- Attempt purification by another method first, such as column chromatography, to remove the problematic impurities. - Perform a solvent screen to find a more suitable recrystallization solvent.[1]
Colored Impurities in Final Product (Yellow or Brown Tint) - Residual starting materials or byproducts. - Degradation of the product, possibly due to excessive heat.- Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration.[1] - Ensure the temperature during solvent evaporation is kept moderate, for instance, by using a rotary evaporator.[1]
Incomplete Separation During Acid-Base Extraction - Incorrect pH of the aqueous phase. - Formation of an emulsion.- Adjust the pH of the aqueous phase to be at least 2 units above the pKa of the carboxylic acid to ensure it is deprotonated and dissolves in the aqueous layer. To extract the neutral acid into an organic layer, the pH should be at least 2 units below the pKa.[2] - To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-carboxyphthalic anhydride and aniline, as well as side-products from the synthesis. The presence of colored impurities is also a frequent issue.[1]

Q2: Which purification techniques are most effective for this compound?

A2: A combination of column chromatography and recrystallization is often effective for purifying this class of compounds.[3] Acid-base extraction is another useful technique for separating carboxylic acids from neutral or basic impurities.[4][5]

Q3: What is a good solvent for recrystallizing this compound?

A3: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[5] A solvent screening is recommended to determine the optimal solvent or solvent mixture. Common solvents to test include ethanol, ethyl acetate, and mixtures with water.[1]

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative purity value.[6] Other methods include Thin Layer Chromatography (TLC) for a qualitative assessment and measuring the melting point of the product and comparing it to the literature value.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) portion-wise until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently heat the mixture for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and activated carbon.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[1]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Acid-Base Extraction Workflow

G cluster_start Start cluster_extraction Extraction cluster_recovery Recovery cluster_end End start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer Contains Deprotonated Acid organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Contains Neutral Impurities acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitation of Pure Carboxylic Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end Pure Product filter_dry->end G start Crude Product Analysis impurity_type What is the nature of the main impurity? start->impurity_type neutral_basic Neutral or Basic Impurities impurity_type->neutral_basic   polar_nonpolar Impurities with Different Polarity impurity_type->polar_nonpolar   colored Colored Impurities impurity_type->colored   acid_base Perform Acid-Base Extraction neutral_basic->acid_base chromatography Perform Column Chromatography polar_nonpolar->chromatography charcoal Treat with Activated Carbon colored->charcoal recrystallize Recrystallize Final Product acid_base->recrystallize chromatography->recrystallize charcoal->recrystallize

References

Technical Support Center: N-Substituted Phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Substituted Phthalimide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and troubleshooting during the synthesis of N-substituted phthalimides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted phthalimides, and what are their primary applications?

A1: The two most prevalent methods for synthesizing N-substituted phthalimides are the Gabriel Synthesis and the direct condensation of phthalic anhydride with primary amines.[1]

  • Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a primary alkyl halide. It is renowned for producing pure primary amines with a minimal risk of over-alkylation, which is a common problem in the direct alkylation of ammonia.[1]

  • Condensation of Phthalic Anhydride with Primary Amines: This is a direct approach where phthalic anhydride is reacted with a primary amine, often at elevated temperatures or in the presence of a dehydrating agent.[1]

N-substituted phthalimides are crucial intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their wide range of biological activities.

Q2: Why is the Gabriel Synthesis preferred for the synthesis of primary amines?

A2: The Gabriel synthesis is favored because it effectively prevents the common problem of over-alkylation. In the direct alkylation of ammonia or primary amines, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts. The use of the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.[1]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?

A3: The Gabriel synthesis is generally not suitable for secondary or tertiary alkyl halides. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution and can lead to competing elimination reactions (E2), forming alkenes as side products.[1]

Q4: What is phthalamic acid, and how can its formation be avoided during the synthesis of N-substituted phthalimides?

A4: Phthalamic acid is the amic acid intermediate formed from the reaction of phthalic anhydride with an amine. In the synthesis of N-substituted phthalimides via the direct condensation method, the reaction may stall at the phthalamic acid stage if the reaction conditions are not sufficient to drive the dehydration and cyclization to the imide. To avoid its formation as a final product, ensure adequate heating and reaction time. Refluxing the reaction mixture in a suitable solvent like glacial acetic acid is often necessary for complete conversion.[1]

Q5: What are the common side products in a Mitsunobu reaction when using phthalimide as a nucleophile?

A5: The Mitsunobu reaction is a versatile method for the N-alkylation of phthalimide with primary and secondary alcohols. Common side products include triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate. The removal of these byproducts can be challenging and often requires chromatographic purification or specific workup procedures.[2][3]

Troubleshooting Guides

Low or No Product Yield

Low or no yield of the desired N-substituted phthalimide is a common issue that can arise from several factors.

LowYield_Troubleshooting Start Low or No Product Yield CheckReagents Verify Reagent Quality (Phthalimide, Amine/Alkyl Halide, Solvents) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Stirring) CheckReagents->CheckConditions Reagents OK ReagentIssue Action: Use fresh, pure reagents. Dry solvents appropriately. CheckReagents->ReagentIssue Impure/Degraded Reagents CheckWorkup Examine Work-up & Purification CheckConditions->CheckWorkup Conditions Correct ConditionIssue Action: Optimize temperature, reaction time, and stirring. Monitor with TLC. CheckConditions->ConditionIssue Suboptimal Parameters Success Problem Resolved CheckWorkup->Success Work-up Optimized WorkupIssue Action: Refine extraction, precipitation, or recrystallization protocol. CheckWorkup->WorkupIssue Inefficient Isolation

Caption: Simplified reaction pathways illustrating the formation of the desired N-substituted phthalimide and the common phthalamic acid side product.

Common Side Products and Their Mitigation:

Side Product Cause Mitigation and Removal
Phthalamic Acid Incomplete cyclization during the reaction of phthalic anhydride with an amine due to insufficient heating or reaction time.Increase the reaction temperature and/or prolong the reaction time. Phthalamic acid can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate, as the acidic phthalamic acid will form a water-soluble salt.
Alkene Byproducts Use of sterically hindered (secondary or tertiary) alkyl halides in the Gabriel synthesis, leading to E2 elimination.Use primary alkyl halides for the Gabriel synthesis. [1]
Triphenylphosphine Oxide (TPPO) Formed as a byproduct in Mitsunobu reactions.TPPO can be removed by chromatography, or by precipitation from a non-polar solvent mixture (e.g., ether/hexane). [3]Another method involves adding zinc chloride to the reaction mixture in a polar solvent to precipitate the TPPO as a complex. [4]

Data Presentation

Table 1: Reported Yields for N-Benzylphthalimide Synthesis

Method Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Gabriel SynthesisPhthalimide, K₂CO₃, Benzyl ChlorideNeat190372-79[5]
Gabriel SynthesisPhthalimide, K₂CO₃, Benzyl ChlorideDMFNot specifiedNot specifiedHigher than neat[6]
CondensationPhthalic Acid, BenzylamineDMF20-30385[7]
CondensationPhthalic Anhydride, BenzylamineAcetic AcidReflux2Not specified[8]

Experimental Protocols

Synthesis of N-Benzylphthalimide via Gabriel Synthesis

This protocol is adapted from a literature procedure. [5] Materials:

  • Phthalimide (2 moles)

  • Anhydrous potassium carbonate (1.2 moles)

  • Benzyl chloride (4 moles)

Procedure:

  • Intimately mix the phthalimide and anhydrous potassium carbonate in a round-bottom flask.

  • Add the benzyl chloride to the mixture.

  • Heat the mixture at 190°C under a reflux condenser for 3 hours.

  • While the mixture is still hot, remove the excess benzyl chloride by steam distillation.

  • Cool the mixture rapidly with vigorous agitation to precipitate the product as a fine solid.

  • Collect the solid by vacuum filtration on a Büchner funnel.

  • Thoroughly wash the solid with water and then with 60% ethanol.

  • The crude product can be purified by recrystallization from glacial acetic acid. [5]

Synthesis of N-Aryl Phthalimides from Phthalic Anhydride and an Aniline Derivative

This is a general procedure for the condensation reaction. [2] Materials:

  • Phthalic anhydride (1 equivalent)

  • Aromatic amine (1 equivalent)

  • Glacial acetic acid

Procedure:

  • Dissolve the phthalic anhydride and the aromatic amine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-aryl phthalimide. [2]

Purification of N-Substituted Phthalimide from Phthalamic Acid by Recrystallization

This protocol describes the general principle of removing the more polar phthalamic acid impurity. [9] Principle: N-substituted phthalimides are generally less polar than their corresponding phthalamic acids. A solvent system can be chosen where the phthalimide has good solubility at high temperatures and poor solubility at low temperatures, while the phthalamic acid remains more soluble.

General Procedure:

  • Place the crude product containing the N-substituted phthalimide and phthalamic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetic acid) to dissolve the solid completely. [9]3. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals of the N-substituted phthalimide.

  • Further cool the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration. The more polar phthalamic acid will remain in the filtrate.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals.

Mandatory Visualizations

Troubleshooting Logic for TLC Analysis in N-Substituted Phthalimide Synthesis

TLC_Troubleshooting Start Analyze TLC Plate Spot_High Spot near solvent front? Start->Spot_High Spot_Low Spot on baseline? Start->Spot_Low Spot_Multiple Multiple spots? Start->Spot_Multiple Streak Streaking from baseline? Start->Streak High_Polarity Indication: Non-polar product or byproduct. Action: Decrease eluent polarity. Spot_High->High_Polarity Yes Low_Polarity Indication: Polar starting material (e.g., phthalamic acid) or highly polar product. Action: Increase eluent polarity. Spot_Low->Low_Polarity Yes Incomplete Indication: Incomplete reaction or side products. Action: Compare with starting material spots. Continue reaction or purify. Spot_Multiple->Incomplete Yes Overloaded Indication: Sample too concentrated or acidic/basic compound. Action: Dilute sample. Add acid/base to eluent. Streak->Overloaded Yes

Caption: A troubleshooting guide based on Thin Layer Chromatography (TLC) analysis for N-substituted phthalimide synthesis.

References

Technical Support Center: Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common synthesis route involves the condensation reaction between trimellitic anhydride (4-carboxyphthalic anhydride) and aniline.

Q2: What is the most likely impurity I will encounter in my crude product?

The most prevalent impurity is the intermediate, 2-phenyl-5-carboxy-phthalamic acid, which arises from the incomplete cyclization (dehydration) of the initial adduct formed between trimellitic anhydride and aniline.[1] Insufficient heating or reaction time can lead to a significant amount of this unreacted intermediate.[1]

Q3: My product yield is consistently low. What are the potential causes?

Several factors can contribute to low yields in this synthesis:

  • Incomplete Reaction: The conversion of the phthalamic acid intermediate to the final imide is a reversible dehydration step. Ensure adequate reaction time and temperature to drive the reaction to completion.[1]

  • Suboptimal Reaction Temperature: The reaction requires sufficient heat. Temperatures around 140-145°C are often used for similar solvent-free reactions.[2]

  • Impure Reactants: The purity of the starting materials, trimellitic anhydride and aniline, is critical. Impurities can interfere with the reaction.

  • Product Loss During Workup: Significant product loss can occur during filtration and washing steps. Careful handling and optimization of these procedures are necessary.[1]

Q4: How can I effectively purify the crude this compound?

A common and effective purification method involves washing the crude product with a weak aqueous base, such as 10% sodium bicarbonate or potassium carbonate solution. This step removes acidic impurities, particularly unreacted trimellitic acid and the 2-phenyl-5-carboxy-phthalamic acid intermediate.[1] Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[1] Column chromatography can also be employed for purification.[3]

Q5: My final product is colored, not the expected white or off-white powder. What is the likely cause?

The presence of color can indicate impurities. This may be due to unreacted starting materials, particularly if the aniline used has oxidized and developed a reddish-brown color, or the formation of colored byproducts. Purification by washing with a potassium carbonate solution followed by recrystallization should yield a colorless product.[1]

Troubleshooting Guide: Impurity Identification and Resolution

The following table summarizes potential impurities, their identification, and recommended actions to resolve the issues.

Observed Problem Potential Impurity Identification Method Recommended Solution
Broad melting point, lower than expected.Unreacted starting materials (Trimellitic anhydride, Aniline)TLC, 1H NMROptimize reaction stoichiometry and conditions. Purify starting materials if necessary.
Additional peaks in 1H NMR spectrum.2-phenyl-5-carboxy-phthalamic acid (uncyclized intermediate)1H NMR, HPLCIncrease reaction temperature and/or time to promote cyclization. Wash crude product with 10% aqueous potassium carbonate.[1]
Isomeric impurities detected by HPLC.1,3-Dioxo-2-phenylisoindoline-6-carboxylic acid (regioisomer)HPLC, 1H NMRUse highly pure 4-carboxyphthalic anhydride. Isomers may be separable by column chromatography.
Product is sticky or difficult to crystallize.Trimellitic acid (from hydrolysis of anhydride)1H NMR, HPLCUse fresh, dry trimellitic anhydride and anhydrous reaction conditions. Wash crude product with water and a weak base.
Unexpected mass peak in MS analysis.N-phenylphthalimide (from decarboxylation)Mass Spectrometry, HPLCAvoid excessive heating during reaction and workup.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine trimellitic anhydride (1 molar equivalent) and aniline (1 molar equivalent).

  • Solvent (Optional): Glacial acetic acid can be used as a solvent to facilitate the reaction.

  • Heating: Heat the reaction mixture to 140-150°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add distilled water to the solidified mass and break up the solid.

    • Collect the crude product by vacuum filtration.

    • Wash the collected solid with a 10% aqueous sodium bicarbonate solution to remove acidic impurities.

    • Wash the product with water until the filtrate is neutral.

  • Purification:

    • Dry the crude product.

    • Recrystallize the crude product from glacial acetic acid or ethanol to obtain the pure this compound.

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of a phosphate buffer (pH adjusted to acidic, e.g., pH 2-3) and acetonitrile or methanol is a typical starting point.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 230-254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The relative peak areas can be used to estimate the purity.

Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for this type of compound.

  • Analysis:

    • The 1H NMR spectrum of the pure product should show characteristic aromatic proton signals.

    • The presence of the uncyclized intermediate, 2-phenyl-5-carboxy-phthalamic acid, would be indicated by the presence of an amide NH proton signal and distinct aromatic signals compared to the final product.

    • Unreacted aniline and trimellitic acid/anhydride will also have characteristic signals that can be identified.

Visual Workflow and Reaction Pathways

Impurity_Identification_Workflow start Crude Product Synthesis tlc TLC Analysis start->tlc hplc HPLC Purity Check tlc->hplc decision Purity Acceptable? hplc->decision nmr 1H NMR Analysis ms Mass Spectrometry nmr->ms purification Purification (Washing, Recrystallization, Column Chromatography) ms->purification purification->hplc pure_product Pure Product decision->nmr No decision->pure_product Yes Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions / Impurities Trimellitic Anhydride Trimellitic Anhydride Intermediate 2-phenyl-5-carboxy-phthalamic acid Trimellitic Anhydride->Intermediate + Aniline Hydrolysis Trimellitic Acid Trimellitic Anhydride->Hydrolysis + H2O Incomplete_Reaction Unreacted Starting Materials Trimellitic Anhydride->Incomplete_Reaction Regioisomer_Formation Regioisomeric Product Trimellitic Anhydride->Regioisomer_Formation + Aniline (attack at other C=O) Aniline Aniline Aniline->Incomplete_Reaction Product 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid Intermediate->Product - H2O (Cyclization) Intermediate->Incomplete_Reaction Incomplete Cyclization Decarboxylation N-phenylphthalimide Product->Decarboxylation Heat (-CO2)

References

Technical Support Center: Optimizing Amidation of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amidation of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the amidation of this compound?

Low or no product yield in this amidation reaction can stem from several factors:

  • Incomplete activation of the carboxylic acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. Incomplete activation is a primary cause of low yield.[1]

  • Deactivation of the amine: The amine can be rendered non-nucleophilic through protonation. This is especially a concern if the amine is used as a hydrochloride salt without sufficient base to liberate the free amine.

  • Steric hindrance: The bulky nature of the 1,3-dioxo-2-phenylisoindoline moiety or the amine coupling partner can physically impede the reaction.[1]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction's progress.[1]

  • Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

Q2: How do I choose the most suitable coupling reagent for my specific amine?

The choice of coupling reagent is critical and depends on the properties of your amine and the desired reaction conditions. Here's a general guideline:

  • For routine, straightforward couplings: Carbodiimides like EDC (in combination with an additive like HOBt or OxymaPure) are cost-effective options.[2]

  • For sterically hindered or electron-deficient amines: More powerful uronium/aminium salts like HATU or HBTU are recommended.[3] HATU is often superior for difficult couplings due to the formation of highly reactive OAt esters.[1][3]

  • To minimize racemization: Additives like HOBt or HOAt are essential when using carbodiimides.[2] Uronium/aminium reagents like HATU inherently have a lower risk of racemization.[3][4] Phosphonium reagents like PyBOP are also a good choice for minimizing this side reaction.

  • For solution-phase synthesis where byproduct removal is a concern: EDC is a good choice as its urea byproduct is water-soluble and easily removed by aqueous workup.[5] In contrast, the byproduct of DCC is poorly soluble in most organic solvents.[5]

Q3: What are the recommended solvents for this amidation reaction?

The choice of solvent is crucial for ensuring that all reactants remain in solution. For the amidation of this compound, polar aprotic solvents are generally preferred. These include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

The solubility of this compound may vary in these solvents. It is advisable to perform a small-scale solubility test before committing to a large-scale reaction. In general, aromatic carboxylic acids tend to have good solubility in DMF.

Q4: What are the common side reactions, and how can I mitigate them?

  • Racemization: This is a concern if the amine or carboxylic acid has a chiral center adjacent to the reacting functional group. To minimize racemization, use a coupling additive like HOAt or OxymaPure, which are more effective than HOBt.[3] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also be beneficial.[1]

  • Guanidinylation: This side reaction can occur when using uronium/aminium reagents like HBTU and HATU in excess. The reagent can react with the N-terminal amine of a peptide, capping it and preventing further chain elongation. To avoid this, it is recommended to use the coupling reagent in equimolar amounts relative to the carboxylic acid.[5]

  • N-acylurea formation: When using carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. This side reaction is more prevalent at higher temperatures.[6] Using an additive like HOBt or HOAt can trap the active ester and minimize N-acylurea formation.

Data Presentation: Comparison of Common Coupling Reagents

The following tables provide a quantitative comparison of common coupling reagents used in amidation reactions. The data is compiled from various studies and provides a general overview of their relative performance.

Table 1: Yield Comparison of Different Coupling Reagents

Coupling Reagent CombinationAmine TypeTypical Yield Range (%)Reference
EDC / HOBtPrimary Aliphatic70-90General knowledge
EDC / HOBtSterically Hindered / Aromatic30-60[5]
HATU / DIPEAPrimary Aliphatic>90[3]
HATU / DIPEASterically Hindered / Aromatic70-95[3]
HBTU / DIPEAPrimary Aliphatic85-95[3]
HBTU / DIPEASterically Hindered / Aromatic60-85[3]
PyBOP / DIPEAPrimary Aliphatic80-95[3]
PyBOP / DIPEASterically Hindered / Aromatic65-90[3]

Table 2: Racemization Potential of Coupling Reagents

Coupling ReagentAdditiveRelative Racemization RiskReference
EDCNoneHighGeneral knowledge
EDCHOBtLow[2]
EDCHOAtVery Low[2]
HATUN/AVery Low[3]
HBTUN/ALow[3]
PyBOPN/ALow[3]

Experimental Protocols

Protocol 1: General Amidation Procedure using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Amidation using EDC/HOBt

This protocol is a cost-effective option for less challenging amine substrates.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Amine Addition: Add the amine (1.2 equivalents) to the solution.

  • Initiation: Cool the mixture in an ice bath (0 °C) and add EDC (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

Amidation_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Carboxylic_Acid->Coupling_Reagent Dissolve Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Carboxylic_Acid Base Base (e.g., DIPEA) Coupling_Reagent->Base Add Amine Amine Base->Amine Pre-activation Stirring Stir at RT Amine->Stirring Add Quench Quench (Water or NH4Cl) Stirring->Quench Monitor (TLC/LC-MS) Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Amide Product Purification->Final_Product

Caption: General workflow for the amidation of this compound.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the amidation reaction.

Troubleshooting_Guide Start Low or No Yield Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Amine Check Amine Nucleophilicity Check_Activation->Check_Amine Activation OK Solution_Activation Increase coupling reagent equivalents. Use a more powerful reagent (e.g., HATU). Ensure anhydrous conditions. Check_Activation->Solution_Activation Problem Found Check_Conditions Review Reaction Conditions Check_Amine->Check_Conditions Amine OK Solution_Amine Use a stronger, non-nucleophilic base (e.g., DIPEA). Ensure amine is not a salt or add sufficient base. Check_Amine->Solution_Amine Problem Found Check_Purity Verify Starting Material Purity Check_Conditions->Check_Purity Conditions OK Solution_Conditions Optimize solvent for solubility. Adjust temperature (start at 0°C and warm to RT). Increase reaction time. Check_Conditions->Solution_Conditions Problem Found Solution_Purity Purify starting materials. Confirm structure and purity by NMR/MS. Check_Purity->Solution_Purity Problem Found Success Improved Yield Check_Purity->Success Purity OK Solution_Activation->Success Solution_Amine->Success Solution_Conditions->Success Solution_Purity->Success

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

Troubleshooting guide for Gabriel synthesis of primary amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Gabriel synthesis of primary amines.

Frequently Asked questions (FAQs)

Q1: What is the Gabriel synthesis and why is it used?

The Gabriel synthesis is a robust chemical reaction that transforms primary alkyl halides into primary amines.[1] It is a favored method because it prevents the over-alkylation that often occurs when using ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.[2][3] The use of a phthalimide anion as a surrogate for an amino group allows for a more controlled reaction, typically resulting in cleaner products and higher yields of the desired primary amine.[1][3]

Q2: What is the general mechanism of the Gabriel synthesis?

The reaction proceeds in two main stages:

  • N-Alkylation: The potassium salt of phthalimide is N-alkylated with a primary alkyl halide in an S(_N)2 reaction to form an N-alkylphthalimide intermediate.[1][4]

  • Deprotection: The N-alkylphthalimide is then cleaved, typically through hydrazinolysis (the Ing-Manske procedure), to release the primary amine and a phthalhydrazide precipitate.[1][2] Alternatively, acidic or basic hydrolysis can be used, though these methods can be harsh and may lead to lower yields.[1][5]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?

The Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely with tertiary alkyl halides.[1][2] The reaction relies on an S(_N)2 mechanism, which is sensitive to steric hindrance. The bulky phthalimide nucleophile cannot efficiently attack the sterically hindered carbon centers of secondary and tertiary halides.[2][3] For these substrates, elimination reactions (E2) often become a significant competing pathway, leading to the formation of alkenes instead of the desired amine.[3][6]

Q4: What are the best solvents for the N-alkylation step?

Polar aprotic solvents are generally the most effective for the N-alkylation of potassium phthalimide. Dimethylformamide (DMF) is widely considered the optimal solvent.[2][7] Other suitable solvents include dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and acetonitrile.[2] Using a solvent typically allows for milder reaction conditions (lower temperatures and shorter reaction times) compared to running the reaction neat.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor quality of reagents Use freshly prepared or properly stored potassium phthalimide and alkyl halide. Old reagents can degrade over time.[3]
Inappropriate solvent Ensure a suitable polar aprotic solvent such as DMF or DMSO is being used.[2][3] The solvent should be anhydrous, as water can slow down the reaction.[6]
Insufficient reaction temperature or time Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Use of secondary or tertiary alkyl halide The Gabriel synthesis is most effective with primary alkyl halides.[3] For secondary or tertiary amines, consider alternative synthetic routes.
Incomplete deprotection Ensure the deprotection step goes to completion. If using hydrazinolysis, reflux for a sufficient amount of time. For acidic or basic hydrolysis, harsher conditions may be necessary, but this can also lower the overall yield.[1][5]

Problem 2: Presence of Side Products

Side Product Potential Cause Recommended Solution
Alkene Use of a sterically hindered alkyl halide (secondary or tertiary) promoting an E2 elimination reaction.[3][6]Use a primary alkyl halide. If a secondary amine is desired, consider alternative synthetic methods.[3]
Unreacted Phthalimide Incomplete N-alkylation.Optimize the N-alkylation step by adjusting reaction time, temperature, or reagent stoichiometry to ensure complete consumption of potassium phthalimide.[2]
O-alkylation product The phthalimide anion is an ambident nucleophile, meaning it can react through the nitrogen or the carbonyl oxygen. While N-alkylation is generally favored, O-alkylation can occur.While difficult to completely avoid, optimizing reaction conditions (e.g., solvent, temperature) can favor N-alkylation. Hydrolysis of the O-alkylated product will yield an alcohol, which can be separated from the desired amine.[8]

Problem 3: Difficulty in Product Purification

Issue Potential Cause Recommended Solution
Phthalhydrazide precipitate is difficult to remove In the Ing-Manske procedure, the phthalhydrazide byproduct can sometimes be challenging to filter and separate completely.[1][2]Ensure complete precipitation of the phthalhydrazide before filtration. Thoroughly washing the precipitate with a suitable solvent, such as ethanol, can aid in purification.[2]
Final product is impure Contamination with unreacted starting materials or byproducts.If simple filtration and extraction are insufficient, chromatographic purification may be necessary to isolate the pure primary amine.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Gabriel synthesis. Note that optimal conditions can vary depending on the specific substrate.

Parameter N-Alkylation Step Deprotection (Hydrazinolysis)
Alkyl Halide Primary (R-X, where X = Cl, Br, I)-
Solvent DMF, DMSO, AcetonitrileEthanol, Methanol
Temperature 80-100 °CReflux
Reaction Time Several hours (monitored by TLC)Several hours (monitored by TLC)
Reagents Potassium Phthalimide (1.2 equiv.), Primary Alkyl Halide (1.0 equiv.)Hydrazine Hydrate (1.5-2.0 equiv.)
Typical Yield 70-90% (for the N-alkylphthalimide)60-85% (for the primary amine)

Experimental Protocols

Key Experiment 1: N-Alkylation of Potassium Phthalimide
  • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-alkylphthalimide.

Key Experiment 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
  • Dissolve the N-alkylphthalimide from the previous step in ethanol.

  • Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the solid phthalhydrazide.

  • Wash the precipitate with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue containing the primary amine can be further purified by distillation or acid-base extraction.

Visualizations

Gabriel_Synthesis_Pathway Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide Deprotonation NAlkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->NAlkylphthalimide N-Alkylation (SN2) AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->PotassiumPhthalimide PrimaryAmine Primary Amine (R-NH2) NAlkylphthalimide->PrimaryAmine Deprotection Phthalhydrazide Phthalhydrazide NAlkylphthalimide->Phthalhydrazide Hydrazine Hydrazine (N2H4) Hydrazine->NAlkylphthalimide Base Base (e.g., KOH) Base->Phthalimide

Caption: Reaction pathway of the Gabriel synthesis.

Troubleshooting_Flowchart start Low Yield in Gabriel Synthesis check_reagents Check Reagent Quality (Phthalimide, Alkyl Halide) start->check_reagents check_substrate Is Alkyl Halide Primary? check_reagents->check_substrate Good replace_reagents Use fresh/pure reagents check_reagents->replace_reagents Poor check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_substrate->check_conditions Yes use_primary Use a primary alkyl halide or choose alternative synthesis check_substrate->use_primary No check_deprotection Verify Deprotection Completion check_conditions->check_deprotection Optimal optimize_conditions Optimize solvent (anhydrous DMF), increase temperature/time check_conditions->optimize_conditions Suboptimal optimize_deprotection Extend deprotection time or adjust conditions check_deprotection->optimize_deprotection Incomplete success Improved Yield check_deprotection->success Complete replace_reagents->check_substrate optimize_conditions->check_deprotection optimize_deprotection->success

Caption: Troubleshooting flowchart for low yield in Gabriel Synthesis.

References

Preventing hydrolysis of phthalimide derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of phthalimide derivatives during your experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is phthalimide hydrolysis and why is it a concern during workup?

Phthalimide hydrolysis is the cleavage of one or both of the amide bonds within the phthalimide ring, typically leading to the formation of a phthalamic acid intermediate and, upon complete hydrolysis, phthalic acid and the corresponding primary amine. While this reaction is intentionally employed for deprotection (e.g., in the Gabriel synthesis), unintentional hydrolysis during a reaction workup can lead to the loss of your desired product, the formation of impurities, and complications in purification. Phthalimides are generally robust, but they are susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[1]

Q2: Under what workup conditions are phthalimide derivatives generally stable?

Phthalimide derivatives are stable under a range of mild workup conditions. They can typically tolerate:

  • Aqueous washes with neutral pH: Washing with deionized water or brine (saturated NaCl solution) is generally safe for removing water-soluble impurities.[2][3]

  • Mildly basic aqueous washes: Saturated sodium bicarbonate (NaHCO₃) solution is commonly used to neutralize and remove acidic impurities without causing significant hydrolysis of the phthalimide group.[2][3][4]

  • Mildly acidic aqueous washes: While strong acids should be avoided, some phthalimide derivatives can tolerate washes with dilute, weak acids. However, careful consideration of the specific derivative's stability is crucial.

  • Anhydrous conditions: Handling and storing phthalimide derivatives in anhydrous solvents and under a dry atmosphere will prevent hydrolysis.

Q3: What are the main factors that promote unintentional hydrolysis of phthalimides during workup?

The primary factors that can lead to the unwanted cleavage of the phthalimide group during workup are:

  • Strong Acids: Concentrated mineral acids (e.g., HCl, H₂SO₄) can catalyze the hydrolysis of the imide bonds, especially with heating.[1]

  • Strong Bases: Concentrated solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily hydrolyze phthalimides, particularly at elevated temperatures.[5]

  • Elevated Temperatures: High temperatures accelerate the rate of both acid- and base-catalyzed hydrolysis.

  • Prolonged Exposure to Aqueous Acidic or Basic Conditions: Even milder acidic or basic conditions can cause hydrolysis if the exposure time is extended.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide will help you diagnose and solve issues related to the unintentional hydrolysis of your phthalimide-containing compound during the workup procedure.

Problem: I am observing the formation of byproducts consistent with phthalimide hydrolysis (e.g., phthalamic acid or the deprotected amine) in my crude product.

Below is a troubleshooting workflow to help you identify the cause and find a solution.

G cluster_0 Troubleshooting Phthalimide Hydrolysis During Workup start Hydrolysis Detected? check_conditions Review Workup Conditions start->check_conditions strong_acid_base Are strong acids or bases used? check_conditions->strong_acid_base high_temp Is the workup performed at elevated temperatures? strong_acid_base->high_temp No solution_acid_base Solution: - Replace with mild base (e.g., sat. NaHCO3) - Use neutral washes (water, brine) strong_acid_base->solution_acid_base Yes prolonged_exposure Is there prolonged exposure to aqueous conditions? high_temp->prolonged_exposure No solution_temp Solution: - Perform workup at room temperature or below (0°C) high_temp->solution_temp Yes solution_exposure Solution: - Minimize contact time with aqueous layers - Ensure efficient phase separation prolonged_exposure->solution_exposure Yes end Phthalimide Preserved prolonged_exposure->end No solution_acid_base->end solution_temp->end solution_exposure->end

Caption: Troubleshooting workflow for preventing phthalimide hydrolysis.

Data Presentation

The stability of the phthalimide group is highly dependent on the pH and temperature of the aqueous environment. The following table summarizes the general stability of phthalimides under various conditions.

pH RangeTemperatureStabilityReference
< 1100°CUnstable (hydrolysis occurs)[1]
1Room TemperatureGenerally Stable (slow hydrolysis possible)[1]
4Room TemperatureStable[1]
9Room TemperatureStable[1]
12Room TemperatureGenerally Stable (slow hydrolysis possible)[1]
> 12100°CUnstable (hydrolysis occurs)[1]

Experimental Protocols

Here are detailed methodologies for common workup procedures that are designed to preserve the phthalimide group.

Protocol 1: General Aqueous Workup for a Reaction Mixture Containing a Phthalimide Derivative

This protocol is suitable for reactions where acidic or basic byproducts need to be removed.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • To neutralize any residual acid, add an equal volume of saturated aqueous NaHCO₃ solution. Caution: If significant amounts of acid are present, add the NaHCO₃ solution slowly and vent the separatory funnel frequently to release any CO₂ gas that evolves.[3][6]

  • Gently shake the separatory funnel and allow the layers to separate. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer.[3][6]

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude product with the phthalimide group intact.

Protocol 2: Workup for a Mitsunobu Reaction to Synthesize an N-Alkylphthalimide

The Mitsunobu reaction is a common method for forming N-alkylphthalimides. The workup is designed to remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts.[2]

Materials:

  • Reaction mixture from the Mitsunobu reaction (typically in THF or another suitable solvent)

  • Ethyl acetate or dichloromethane

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dilute the reaction mixture with ethyl acetate or dichloromethane.[2]

  • If a significant amount of triphenylphosphine oxide has precipitated, filter the mixture and wash the solid with a small amount of the organic solvent.[2]

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer successively with deionized water (2 x volume of the organic layer), saturated aqueous NaHCO₃ solution (to remove any unreacted phthalimide, which is acidic), and finally with brine.[2]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the chemical pathways leading to either the preservation of the phthalimide group or its hydrolysis during a typical aqueous workup.

G cluster_1 Phthalimide Fate During Aqueous Workup Phthalimide N-Substituted Phthalimide Workup Aqueous Workup Phthalimide->Workup Mild_Conditions Mild Conditions (pH 4-9, Room Temp) Workup->Mild_Conditions Choice of Conditions Harsh_Conditions Harsh Conditions (Strong Acid/Base, Heat) Workup->Harsh_Conditions Choice of Conditions Preserved Phthalimide Preserved (Desired Outcome) Mild_Conditions->Preserved Hydrolysis Hydrolysis Harsh_Conditions->Hydrolysis Phthalamic_Acid Phthalamic Acid (Intermediate) Hydrolysis->Phthalamic_Acid Phthalic_Acid_Amine Phthalic Acid + Amine (Final Products) Phthalamic_Acid->Phthalic_Acid_Amine Further Hydrolysis

Caption: Chemical pathways of phthalimide during workup.

References

Technical Support Center: Recrystallization of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the surrounding solution (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures. Additionally, the solvent should be chemically inert towards the compound, have a boiling point lower than the melting point of the compound to prevent "oiling out," and be volatile enough for easy removal from the purified crystals.[2][3] Given the structure of this compound, which contains both polar (carboxylic acid) and non-polar (phenyl rings) functionalities, a moderately polar solvent or a mixed solvent system is often a good starting point.

Q3: What are common solvent systems used for the recrystallization of carboxylic acids?

Commonly used solvent pairs for the recrystallization of carboxylic acids include acetic acid/water and alcohol/water mixtures.[4] For complex molecules, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be effective, although their high boiling points can make them difficult to remove.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used, resulting in an unsaturated solution.[2] - The cooling process is too rapid.- Reduce the solvent volume by gentle heating or using a rotary evaporator, then allow the solution to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. - Allow for a longer cooling period, potentially in a refrigerator or freezer.[4]
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.[2] - The compound is significantly impure.[2] - The solution is cooling too quickly.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][4] Placing the flask in a beaker of warm water and allowing both to cool to room temperature can achieve slow cooling.[4] - Consider using a different solvent or a mixed solvent system.
The yield of recrystallized product is low. - Too much solvent was added initially.[1] - The solution was not cooled to a sufficiently low temperature. - The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[1] - Premature crystallization occurred during hot filtration.- Use the minimum amount of near-boiling solvent for dissolution.[1] - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4] - Always wash the filtered crystals with a minimal amount of ice-cold solvent.[1] - Ensure the funnel and receiving flask are pre-heated before hot filtration.
Colored impurities remain in the crystals. - The impurities are not effectively removed by a single recrystallization.- Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Experimental Protocol: Recrystallization of this compound

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different potential solvent to each tube at room temperature to test for solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that showed low solubility. A good solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool. The best solvent will result in the formation of a good crop of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.[1]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[4]

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Continue to draw air through the funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass and allow them to air dry completely.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield crystals->low_yield Check Yield end Pure Crystals Obtained crystals->end Good Yield reduce_solvent Reduce Solvent Volume and Re-cool no_crystals->reduce_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization slow_cooling Re-dissolve, Add Minimal Solvent, Cool Slowly oiling_out->slow_cooling check_solvent Re-evaluate Solvent Choice oiling_out->check_solvent optimize_cooling Ensure Sufficiently Low Temperature low_yield->optimize_cooling reduce_solvent->cool induce_crystallization->cool slow_cooling->cool optimize_cooling->end

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Column Chromatography Purification of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for the purification of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid derivatives using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound and its derivatives.

Q1: My compound is showing significant tailing or streaking on the silica gel column. What are the possible causes and solutions?

A1: Peak tailing is a common issue when purifying acidic compounds on standard silica gel.

  • Cause 1: Strong Interaction with Silica: The carboxylic acid group can strongly and sometimes irreversibly bind to the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, leading to slow and uneven elution.

  • Solution 1: Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.

  • Cause 2: Compound Overload: Loading too much sample onto the column can exceed its capacity, causing band broadening and tailing.

  • Solution 2: Reduce Sample Load: Use an appropriate amount of crude product for the column size. A general rule of thumb is a crude sample to silica gel ratio of 1:30 to 1:100 by weight.

  • Cause 3: Improper Solvent System: The polarity of the eluent may not be optimal, causing the compound to move too slowly and spread out.

  • Solution 3: Optimize the Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4.[1] This generally provides the best separation on a column.

Q2: I am getting a low yield of my purified product. Where could my compound be lost?

A2: Low recovery can be frustrating. Here are several potential reasons:

  • Cause 1: Irreversible Adsorption: As mentioned above, your acidic compound might be permanently sticking to the silica gel.

  • Solution 1: Acidify the Mobile Phase: Adding an acid to the eluent can help to recover more of your compound.

  • Cause 2: Compound Decomposition: The acidic nature of silica gel can sometimes cause degradation of sensitive molecules.

  • Solution 2: Assess Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading on silica. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.

  • Cause 3: Co-elution with Impurities: Your target compound may be eluting with impurities, leading to the discarding of mixed fractions and thus a lower yield of pure product.

  • Solution 3: Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation between your product and closely eluting impurities.

  • Cause 4: Premature Elution: The compound may have eluted very quickly (high Rf) and was missed in the initial fractions.

  • Solution 4: Check All Fractions: Always check all collected fractions by TLC before combining and discarding them.

Q3: I can't achieve good separation between my desired product and an impurity, even though they have different Rf values on TLC.

A3: This can happen for a few reasons:

  • Cause 1: Poor Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase, causing poor separation.

  • Solution 1: Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

  • Cause 2: Overloading the Column: Too much sample can lead to broad bands that overlap, even if the compounds have different affinities for the stationary phase.

  • Solution 2: Reduce the Amount of Sample: As a general guideline, the amount of crude material should be 1-3% of the mass of the silica gel.

  • Cause 3: Inappropriate Sample Loading: If the sample is not dissolved in a minimal amount of solvent or is loaded in a solvent that is too polar, it can spread down the column before the separation begins.

  • Solution 3: Proper Sample Loading: Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble (ideally the eluent or a slightly more polar solvent). Alternatively, use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?

A4: For very polar compounds, standard normal-phase chromatography can be challenging.

  • Solution 1: Use a More Polar Mobile Phase: You can try adding methanol to your eluent. A common solvent system for polar compounds is a gradient of methanol in dichloromethane (DCM).

  • Solution 2: Add Modifiers: For very polar acidic compounds, a mobile phase containing a small percentage of acetic or formic acid in a mixture like DCM/methanol can be effective.

  • Solution 3: Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often a better choice for purifying highly polar molecules.

Data Presentation

The following table summarizes the purification outcomes for a series of synthesized 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, which were purified by a combination of column chromatography and recrystallization.[2]

Compound NumberR-Group on Phenyl RingPurification MethodYield (%)
1 HColumn Chromatography & Recrystallization29.3
9 3-BrColumn Chromatography & Recrystallization24.7
14 3,4-diClColumn Chromatography & Recrystallization19.9
15 3-Br, 4-ClColumn Chromatography & Recrystallization8.6
16 3-Br, 4-FColumn Chromatography & Recrystallization17.1

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol is a general guideline for the purification of this compound derivatives on a silica gel column.

1. Preparation of the Mobile Phase (Eluent):

  • Based on TLC analysis, prepare a suitable solvent system. A good starting point for these derivatives is a mixture of hexane and ethyl acetate. For more polar derivatives, dichloromethane and methanol may be necessary.

  • To mitigate peak tailing due to the carboxylic acid moiety, add 0.5-1% acetic acid to the eluent mixture.

  • Prepare a sufficient volume of the starting eluent (least polar) and any more polar eluents for gradient elution.

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material to be purified (a general ratio is 1:30 to 1:100 crude material to silica gel by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully add the sample solution to the top of the silica bed.

  • Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Add a thin layer of sand on top of the sample to prevent disturbance during eluent addition.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • If using isocratic elution, continue with the same solvent mixture.

  • For gradient elution, start with the least polar solvent system and gradually increase the polarity by adding a more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

5. Fraction Analysis:

  • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Spot the collected fractions on a TLC plate alongside a spot of your crude starting material.

  • Visualize the spots under UV light or by using an appropriate stain.

  • Combine the fractions that contain the pure desired product.

6. Isolation of the Purified Compound:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Troubleshooting Column Chromatography start Start Purification problem Problem Observed? start->problem no_problem Successful Purification problem->no_problem No tailing Peak Tailing / Streaking problem->tailing Yes low_yield Low Yield problem->low_yield Yes poor_sep Poor Separation problem->poor_sep Yes no_elution Compound Not Eluting problem->no_elution Yes sol_tailing Add 0.5-1% Acetic Acid to Eluent tailing->sol_tailing sol_yield1 Check for Compound Decomposition on Silica (TLC) low_yield->sol_yield1 sol_yield2 Use Gradient Elution low_yield->sol_yield2 sol_sep1 Repack Column Carefully poor_sep->sol_sep1 sol_sep2 Reduce Sample Load poor_sep->sol_sep2 sol_elution Increase Eluent Polarity (e.g., add MeOH to DCM) no_elution->sol_elution

Caption: A flowchart for troubleshooting common column chromatography issues.

General Workflow for Purification

PurificationWorkflow General Purification Workflow start Crude Product tlc TLC Analysis to Determine Eluent System start->tlc column_prep Prepare and Pack Silica Gel Column tlc->column_prep load Load Sample (Wet or Dry Loading) column_prep->load elute Elute with Appropriate Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: A step-by-step workflow for purification by column chromatography.

References

Technical Support Center: Managing the Low Reactivity of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent low reactivity of the carboxylic acid group in chemical synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

1. My amide coupling reaction is failing or giving low yields. What are the common culprits?

Low yields in amide coupling reactions are a frequent issue. The primary reasons often relate to inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or degraded coupling reagent is a common cause of failure.[1]

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (often a slight excess). Consider switching to a more potent coupling reagent if steric hindrance is a factor.

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1][2]

    • Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize any acid and free up the amine.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction.[1][3]

    • Solution: For sterically hindered substrates, consider using more powerful coupling reagents like HATU or PyAOP.[4] Alternatively, converting the carboxylic acid to a more reactive acyl fluoride may be effective.[1]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, reverting it to the starting material.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.

2. I am struggling to esterify a sterically hindered carboxylic acid. What methods can I try?

Esterification of sterically hindered acids is challenging due to the difficulty of the alcohol nucleophile approaching the carboxylic acid.

  • Steglich Esterification: This method utilizes a carbodiimide, such as DCC or EDC, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate.[6]

    • Protocol: See the detailed experimental protocol for Steglich Esterification below.

  • Use of More Reactive Electrophiles: Convert the carboxylic acid to a more reactive species first.

    • Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the highly reactive acyl chloride, which can then react with the alcohol.[7][8][9]

    • Yamaguchi Esterification: This protocol is suitable for the synthesis of highly substituted esters. It involves the formation of a mixed anhydride.

  • Specialized Catalysts: Certain catalysts are designed to facilitate esterification under milder conditions.

    • Diphenylammonium triflate (DPAT): This mild catalyst has been shown to be effective for esterification reactions, even with some sterically hindered substrates, particularly in fluorous media.[10]

3. My reaction is producing significant side products. How can I minimize them?

Side reactions can significantly lower the yield and complicate purification.

  • Racemization in Peptide Coupling: When coupling chiral amino acids, racemization can be a major issue.

    • Solution: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming an active ester intermediate that is less prone to epimerization.[1][4] Running the reaction at lower temperatures can also be beneficial.[1]

  • N-acylurea Formation: In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[11][12]

    • Solution: The use of additives like HOBt or N-hydroxysuccinimide (NHS) can intercept the O-acylisourea intermediate to form an active ester, which is less susceptible to this rearrangement.[11][13]

Frequently Asked Questions (FAQs)

What are the most common ways to activate a carboxylic acid?

The most common strategy is to convert the hydroxyl group of the carboxylic acid into a better leaving group. This can be achieved in several ways:

  • Formation of Acyl Halides: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride convert carboxylic acids into highly reactive acyl chlorides.[7][8][9][14][15]

  • Use of Coupling Reagents: These reagents react with the carboxylic acid in situ to form a highly reactive intermediate. Common classes include:

    • Carbodiimides: (e.g., DCC, EDC, DIC)[4][16][17]

    • Phosphonium Salts: (e.g., BOP, PyBOP, PyAOP)[4][18][19]

    • Aminium/Uronium Salts: (e.g., HATU, HBTU, TBTU)[4]

  • Formation of Mixed Anhydrides: Reagents like isobutyl chloroformate can be used to form a mixed anhydride, which is more reactive than the parent carboxylic acid.[20][21][22]

How do I choose the right coupling reagent?

The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.

dot

Caption: Decision workflow for selecting a suitable coupling reagent.

What is the mechanism of carbodiimide coupling?

Carbodiimides, such as DCC or EDC, activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile (like an amine) to form the desired product and a urea byproduct.[11][12][23]

dot

G Carboxylic Acid Carboxylic Acid O-acylisourea Intermediate O-acylisourea Intermediate Carboxylic Acid->O-acylisourea Intermediate Carbodiimide (EDC/DCC) Carbodiimide (EDC/DCC) Carbodiimide (EDC/DCC)->O-acylisourea Intermediate Amide Product Amide Product O-acylisourea Intermediate->Amide Product Urea Byproduct Urea Byproduct O-acylisourea Intermediate->Urea Byproduct N-acylurea (Side Product) N-acylurea (Side Product) O-acylisourea Intermediate->N-acylurea (Side Product) Rearrangement Active Ester Active Ester O-acylisourea Intermediate->Active Ester Amine Amine Amine->Amide Product Additive (HOBt/NHS) Additive (HOBt/NHS) Additive (HOBt/NHS)->Active Ester Active Ester->Amide Product

Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesRelative ReactivityCostKey AdvantagesCommon Drawbacks
Carbodiimides DCC, EDC, DICModerateLowCost-effective, readily available.Formation of urea byproducts, potential for N-acylurea side reaction, moderate reactivity.
Phosphonium Salts BOP, PyBOP, PyAOPHighHighHigh reactivity, good for sterically hindered substrates, less prone to guanidinylation side reactions.Higher cost, BOP is a suspected carcinogen.
Aminium/Uronium Salts HBTU, HATU, HCTUVery HighHighVery high reactivity, fast reaction times.[4]Can cause guanidinylation of the amine, higher cost.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and the amine (1.1 equivalents) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Steglich Esterification of a Sterically Hindered Acid

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Activation: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.

References

Validation & Comparative

Purity Assessment of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid: A Comparative Guide to UPLC and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stringent purity assessment of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) for the purity determination of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid against traditional High-Performance Liquid Chromatography (HPLC) and other analytical techniques. Supporting experimental protocols and performance data are presented to facilitate informed method selection for quality control and research purposes.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for purity assessment is dictated by the specific requirements of the analysis, including the desired sensitivity, resolution, and sample throughput. While HPLC has historically been the standard for chromatographic analysis, UPLC technology offers significant advancements.[1][2]

UPLC vs. HPLC: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than traditional HPLC systems.[1] This fundamental difference leads to several key advantages for UPLC, including significantly faster analysis times, superior resolution for complex samples, and enhanced sensitivity for detecting trace impurities.[2][3] For the purity profiling of pharmaceutical compounds, these advantages translate to higher throughput and more accurate quantification of potential contaminants.[4] However, HPLC remains a robust and cost-effective option for many applications.[2]

Alternative Methods: Beyond chromatography, other techniques can be employed for purity assessment. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers the advantage of determining purity without the need for a specific reference standard for each impurity. Differential Scanning Calorimetry (DSC) can also be used to assess purity by analyzing the melting point depression caused by impurities.[5]

The following table summarizes the key performance characteristics of UPLC compared to HPLC and other relevant techniques for the purity assessment of a small molecule like this compound.

ParameterUPLCHPLCqNMRDSC
Principle Liquid ChromatographyLiquid ChromatographyNuclear Magnetic ResonanceThermal Analysis
Typical Analysis Time 2-5 minutes[1]20-45 minutes[1]< 30 minutes per sample[5]30-60 minutes per sample
Resolution Very HighHighNot applicableNot applicable
Sensitivity (LOD) Very High (ng/mL)High (µg/mL)ModerateLow
Solvent Consumption Low[2]HighModerateNone
Primary Use Impurity profiling, quantification, high-throughput screeningRoutine QC, quantificationAbsolute purity determinationHigh-purity solids assessment

Experimental Protocols

A detailed methodology for the purity assessment of this compound by UPLC is provided below. This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

UPLC Method for Purity Assessment

Objective: To determine the purity of this compound and quantify any related impurities using a stability-indicating UPLC method.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm), or equivalent.

Reagents and Materials:

  • Acetonitrile (UPLC grade)

  • Water (UPLC grade)

  • Formic acid (ACS grade)

  • This compound reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-0.5 min: 95% A; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5.0 min: 95% A
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 5 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into UPLC System dissolve->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

UPLC Experimental Workflow

Performance Comparison and Data Presentation

The following table presents a hypothetical but realistic comparison of the expected performance data between a UPLC and a standard HPLC method for the purity analysis of this compound.

Performance ParameterUPLC MethodHPLC Method
Run Time ~5 minutes~30 minutes
Resolution (Main Peak vs. Closest Impurity) > 3.01.8 - 2.5
Theoretical Plates > 15,000~5,000
Limit of Detection (LOD) ~0.005%~0.02%
Limit of Quantitation (LOQ) ~0.015%~0.05%
Relative Solvent Consumption 1x~6-8x

This data illustrates the significant advantages of UPLC in terms of speed, separation efficiency, and sensitivity, which are critical for high-throughput environments and for the detection of trace-level impurities.

Method_Selection start Purity Analysis Required throughput High Throughput Needed? start->throughput sensitivity Trace Impurity Detection? throughput->sensitivity Yes cost Cost a Major Constraint? throughput->cost No uplc Select UPLC sensitivity->uplc Yes hplc Select HPLC sensitivity->hplc No cost->hplc Yes other Consider qNMR / DSC cost->other No

Decision Pathway for Analytical Method Selection
Conclusion

For the purity assessment of this compound, UPLC offers a superior analytical solution compared to traditional HPLC, providing faster analysis times, improved resolution, and enhanced sensitivity.[3] While HPLC remains a viable and cost-effective option for routine quality control, UPLC is the preferred method for high-throughput screening, in-depth impurity profiling, and when the detection of trace-level contaminants is critical.[4] The choice of method should be based on a careful consideration of the specific analytical needs, available resources, and the desired level of performance.

References

A Comparative Guide to the X-ray Crystallography of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs such as thalidomide, lenalidomide, and pomalidomide. Understanding the three-dimensional structure of these molecules and their derivatives is paramount for rational drug design, elucidating structure-activity relationships (SAR), and optimizing pharmacokinetic and pharmacodynamic properties. X-ray crystallography provides the definitive method for determining the solid-state atomic arrangement of these compounds, offering invaluable insights into their intermolecular interactions and crystalline packing.

This guide provides a comparative overview of the crystallographic data for a selection of isoindoline-1,3-dione derivatives, details the experimental protocols for their structural determination, and illustrates the general workflow of the crystallographic process.

Data Presentation: A Comparative Crystallographic Analysis

The following table summarizes key crystallographic parameters for several isoindoline-1,3-dione derivatives, allowing for a direct comparison of their solid-state structures. These parameters are crucial for understanding the crystal packing and potential polymorphic forms of these compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
2-(Hydroxymethyl)isoindoline-1,3-dioneC₉H₇NO₃MonoclinicP2₁/c11.324(2)6.6040(14)11.862(2)117.066(3)789.9(3)40.034
(3aR,7aS)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dioneC₁₃H₁₆N₂O₄MonoclinicP2₁/c-----4-
Pomalidomide Form IC₁₃H₁₁N₃O₄TriclinicP-17.04742(9)7.89103(27)11.3106(6)80.9198(9)594.618(8)2-
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione (4a)-MonoclinicP2₁/n-------
2-(4-(4-Methoxyphenyl)thiazol-2-yl)isoindoline-1,3-dione (4b)-MonoclinicP2₁/n-------
2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)isoindoline-1,3-dione (4c)-MonoclinicP2₁/n-------

Note: '-' indicates data not provided in the cited source.

Experimental Protocols

The determination of the crystal structure of isoindoline-1,3-dione derivatives involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic data. Below are detailed methodologies for the key experiments.

I. Synthesis of Isoindoline-1,3-dione Derivatives

A common and versatile method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation reaction between phthalic anhydride and a primary amine.

Materials:

  • Phthalic anhydride

  • Appropriate primary amine (e.g., amino acid, heterocyclic amine)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve equimolar amounts of phthalic anhydride and the desired primary amine in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final N-substituted isoindoline-1,3-dione derivative.

  • Dry the purified crystals in a vacuum oven. The purity and identity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Single Crystal Growth

Growing high-quality single crystals is a critical step for successful X-ray diffraction analysis. The slow evaporation method is a widely used technique for organic compounds.

Materials:

  • Purified isoindoline-1,3-dione derivative

  • A suitable solvent or solvent mixture in which the compound has moderate solubility (e.g., ethanol, methanol, ethyl acetate, dichloromethane/hexane)

  • Small, clean glass vial or test tube

Procedure:

  • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filter the solution to remove any dust or particulate matter that could act as nucleation sites.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by adjusting the number and size of the perforations in the cover.

III. X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal lattice symmetry.

    • Collect a complete dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities of the individual reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters of the model against the experimental diffraction data using least-squares methods. The quality of the final refined structure is assessed by the R-factor (agreement factor).

Visualizing the Workflow

The following diagram illustrates the logical workflow from the initial synthesis of an isoindoline-1,3-dione derivative to the final analysis of its crystal structure.

Xray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization crystal_growth Single Crystal Growth (e.g., Slow Evaporation) characterization->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Validation & Analysis structure_refinement->structure_validation final_structure Final Crystal Structure & CIF structure_validation->final_structure

Caption: Workflow for X-ray Crystallography of Isoindoline-1,3-dione Derivatives.

Spectroscopic comparison of different phthalimide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Phthalimide Derivatives

Phthalimide and its derivatives represent a versatile class of compounds widely utilized in medicinal chemistry, materials science, and as fluorescent probes. Their spectroscopic properties, particularly their absorption and fluorescence characteristics, are highly sensitive to their structural modifications and surrounding environment. This guide provides a comparative overview of the key spectroscopic parameters of various phthalimide derivatives, supported by experimental data and detailed protocols for their characterization.

Comparative Spectroscopic Data of Phthalimide Derivatives

The photophysical properties of phthalimide derivatives can be finely tuned by introducing different substituents, leading to a wide range of absorption and emission profiles. The following table summarizes key spectroscopic data for several representative derivatives in various solvents.

Derivative/ClassSolventλ_abs (nm)λ_em (nm)Molar Extinction (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)Reference
N-n-Butyl-4-(piperidin-1-yl)-1,8-naphthalimideDioxane402495.5-0.904896[1]
N-n-Butyl-4-(piperidin-1-yl)-1,8-naphthalimideDMSO417536-0.055576[1]
4-Amino-N-phenylphthalimideDioxane370490-0.707300
4-Amino-N-phenylphthalimideAcetonitrile365520-0.409100
4-Amino-1,8-naphthalimide DerivativesVarious---0.45 - 0.655824 - 8558[2]
Sulfonamide-Naphthalimide (SN-2NI)-~425525---[3]
Naphthalimide-Benzotriazole Hybrid (Compound 4)CH₃OH36846515,0000.835670[4]
Naphthalimide (NI)Dichloromethane350400---[5]
4-(N,N-dimethylamino)naphthalimide (Me₂N-NI)Dichloromethane-----[5]
Phthalimide Derivative APhosphate Buffer237351---[6]
Phthalimide Derivative BPhosphate Buffer232367---[6]
Phthalimide Derivative CPhosphate Buffer243370---[6]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Accurate characterization of spectroscopic properties is crucial for comparing different fluorophores. The following are standard protocols for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient (ε).

  • Principle: Measures the attenuation of a beam of light as it passes through a sample.[7] The absorbance (A) is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

  • Instrumentation: A UV-Vis spectrophotometer is used, typically equipped with a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region.[7][8]

  • Procedure:

    • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to stabilize for at least 20 minutes.[7]

    • Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent that will be used to dissolve the sample. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.[7]

    • Sample Measurement: Prepare a dilute solution of the phthalimide derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).

    • Data Acquisition: Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).[7] The wavelength of maximum absorbance is denoted as λ_abs or λ_max.

    • Calculating ε: If the exact concentration (c, in mol/L) and path length (l, in cm) are known, the molar extinction coefficient can be calculated using the formula: ε = A / (c * l).

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission and excitation spectra of a compound.

  • Principle: A molecule is excited by absorbing a photon, promoting it to an excited electronic state. It then relaxes back to the ground state by emitting a photon of lower energy (longer wavelength).[8] Fluorescence is typically observed at a 90° angle to the excitation source to minimize detection of scattered excitation light.

  • Instrumentation: A spectrofluorometer, which includes a high-intensity excitation source (e.g., a Xenon arc lamp), two separate monochromators (one to select the excitation wavelength and one to analyze the emission), and a sensitive detector like a photomultiplier tube (PMT).[8]

  • Procedure:

    • Emission Spectrum:

      • Prepare a very dilute solution of the sample (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).[9]

      • Set the excitation monochromator to the sample's λ_abs.

      • Scan the emission monochromator across a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).

    • Excitation Spectrum:

      • Set the emission monochromator to the sample's λ_em.

      • Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum of the fluorophore.

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10]

  • Principle: The most common and reliable method is the comparative technique, which measures the fluorescence intensity of an unknown sample relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine B).[9][11]

  • Procedure:

    • Select a Standard: Choose a reference standard that absorbs and emits in a similar spectral region to the test compound.[9]

    • Prepare Solutions: Prepare a series of solutions of varying, low concentrations for both the test compound and the reference standard in the same solvent (or solvents with a known refractive index). The absorbance of all solutions at the excitation wavelength must be kept below 0.1.[9]

    • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

    • Measure Fluorescence: Under identical instrument settings (e.g., excitation wavelength, slit widths), record the fluorescence emission spectrum for each solution.

    • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot Data: For both the test compound and the standard, create a plot of integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

    • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[9] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ_ST is the known quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients (slopes) of the plots for the test sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Visualized Workflow: Quantum Yield Determination

The following diagram illustrates the logical steps involved in the comparative method for determining the fluorescence quantum yield.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Known Φ_ST) uv_vis Measure Absorbance (A) at Excitation Wavelength prep_std->uv_vis prep_test Prepare Test Solutions (Unknown Φ_X) prep_test->uv_vis check_abs Ensure A < 0.1 uv_vis->check_abs check_abs->prep_test No (Dilute) fluor Measure Emission Spectra (Identical Settings) check_abs->fluor Yes integrate Integrate Emission Intensity (I) fluor->integrate plot Plot I vs. A for Test & Standard integrate->plot gradient Determine Gradients (Grad_X, Grad_ST) plot->gradient calculate Calculate Φ_X using Formula: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) gradient->calculate end_node End calculate->end_node start Start start->prep_std start->prep_test

Caption: Workflow for comparative fluorescence quantum yield measurement.

References

A Comparative Guide to the Solubility of Polyamides from Different Diacid Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solubility of polyamides synthesized from various diacid monomers. The solubility of a polyamide is a critical factor influencing its processability and applications, ranging from high-performance fibers to advanced drug delivery systems. The structure of the diacid monomer—specifically its aliphatic or aromatic nature and the geometry of its backbone—profoundly impacts the polymer chain's ability to pack, form intermolecular hydrogen bonds, and ultimately, dissolve in various solvents. This document offers a summary of solubility characteristics, standardized experimental protocols, and a visual representation of the structure-solubility relationship to assist researchers in selecting appropriate monomers for synthesizing polyamides with desired properties.

Influence of Diacid Monomer Structure on Polyamide Solubility

The molecular architecture of the diacid monomer is a primary determinant of the final polymer's properties. Polyamides derived from aliphatic diacids, such as adipic acid and sebacic acid, generally exhibit greater flexibility in their polymer chains. This flexibility disrupts chain packing and reduces the density of hydrogen bonds, typically leading to better solubility in a wider range of solvents compared to their aromatic counterparts.

Aromatic diacid monomers, like terephthalic acid and isophthalic acid, produce more rigid polymer backbones. This rigidity, especially in the case of the linear para-substituted terephthalic acid, promotes strong intermolecular hydrogen bonding and efficient chain packing, resulting in high thermal stability but limited solubility in common organic solvents.[1] Polyamides from meta-substituted aromatic diacids, such as isophthalic acid, have a kinked backbone that hinders this ordered packing, which can lead to improved solubility compared to their para-substituted isomers.

Comparative Solubility of Polyamides

The solubility of polyamides is highly dependent on the specific combination of diacid and diamine monomers, as well as the chosen solvent. The following table provides a qualitative comparison of the solubility of polyamides synthesized from a common diamine, hexamethylenediamine, with different diacid monomers in several common solvents. The solubility is categorized as Highly Soluble (HS), Soluble (S), Partially Soluble (PS), or Insoluble (I).

PolyamideDiacid MonomerDiacid StructureNMPDMAcm-CresolFormic Acid
Polyamide 6,6 Adipic AcidAliphaticSSSHS
Polyamide 6,10 Sebacic AcidAliphaticSSSHS
Poly(hexamethylene isophthalamide) Isophthalic AcidAromatic (meta)SSSHS
Poly(hexamethylene terephthalamide) Terephthalic AcidAromatic (para)IIPSS

Note: The solubilities are based on general observations from scientific literature. Actual solubility can vary with polymer molecular weight, temperature, and specific solvent purity.

Experimental Protocol for Determining Polyamide Solubility

The following is a generalized protocol for determining the solubility of a polyamide.

1. Materials and Equipment:

  • Polyamide sample

  • Selected solvents (e.g., NMP, DMAc, m-cresol, formic acid)

  • Analytical balance

  • Vials or test tubes with closures

  • Magnetic stirrer and stir bars or a vortex mixer

  • Water bath or heating block for temperature control (optional)

  • Optical microscope

2. Procedure:

  • Sample Preparation: Ensure the polyamide sample is dry and in a form that allows for good solvent interaction (e.g., powder, thin film).

  • Solvent Addition: Weigh a specific amount of the polyamide (e.g., 10 mg) into a vial. Add a measured volume of the solvent (e.g., 1 mL) to achieve a desired concentration (e.g., 1% w/v).

  • Dissolution:

    • Seal the vial to prevent solvent evaporation.

    • Stir the mixture vigorously at room temperature using a magnetic stirrer or vortex mixer.

    • Observe the mixture for signs of dissolution, such as the disappearance of solid particles and the formation of a clear, homogeneous solution.

    • If the polymer does not dissolve at room temperature, the vial can be gently heated in a water bath. Note the temperature at which dissolution occurs.

  • Observation and Classification:

    • Highly Soluble (HS): The polymer dissolves completely at room temperature to form a clear solution.

    • Soluble (S): The polymer dissolves completely with gentle heating to form a clear solution.

    • Partially Soluble (PS): The polymer swells or only a portion of it dissolves, resulting in a swollen gel or a cloudy suspension.

    • Insoluble (I): The polymer shows no visible signs of dissolution, even with heating.

  • Microscopic Examination (Optional): A drop of the solution can be examined under an optical microscope to confirm the absence of undissolved particles.

Structure-Solubility Relationship

The following diagram illustrates the general relationship between the diacid monomer structure and the resulting polyamide's solubility.

G cluster_0 Diacid Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Resulting Polyamide Solubility cluster_3 Aromatic Isomers Aliphatic Aliphatic Flexible Chain Flexible Chain Aliphatic->Flexible Chain Aromatic Aromatic Rigid Chain Rigid Chain Aromatic->Rigid Chain meta-Substituted (Isophthalic) meta-Substituted (Isophthalic) Aromatic->meta-Substituted (Isophthalic) para-Substituted (Terephthalic) para-Substituted (Terephthalic) Aromatic->para-Substituted (Terephthalic) Higher Solubility Higher Solubility Flexible Chain->Higher Solubility Lower Solubility Lower Solubility Rigid Chain->Lower Solubility meta-Substituted (Isophthalic)->Higher Solubility para-Substituted (Terephthalic)->Lower Solubility

Caption: Influence of Diacid Monomer Structure on Polyamide Solubility.

References

A Comparative Guide to Monomers in High-Performance Polymer Synthesis: 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid vs. Trimellitic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance polymers, particularly poly(amide-imide)s (PAIs), relies on the careful selection of monomers to achieve desired thermal, mechanical, and solubility characteristics. Two key precursors in this field are 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid and its parent compound, trimellitic anhydride. This guide provides an objective comparison of their performance in polymer synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Monomer Overview and Synthetic Relationship

Trimellitic anhydride is a versatile and widely used trifunctional aromatic anhydride.[1] Its chemical structure, featuring both a carboxylic acid group and an anhydride group, makes it a fundamental building block for various polymers, including polyesters and poly(amide-imide)s.[2][3][4] One of the primary routes to synthesizing PAIs involves the conversion of trimellitic anhydride into a diacid monomer containing a preformed imide ring.[5][6]

This compound is a prime example of such a diacid monomer derived from trimellitic anhydride. The phenyl group attached to the imide nitrogen enhances the solubility and processability of the resulting polymers. The synthesis of this monomer involves the reaction of trimellitic anhydride with an aromatic amine, in this case, aniline, followed by imidization. This pre-formed imide ring in the monomer is a key feature that influences the polymerization process and the final properties of the PAI.

Monomer_Synthesis_Relationship TMA Trimellitic Anhydride Monomer 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid TMA->Monomer + Aniline (Imidization) Aniline Aniline

Caption: Synthetic relationship between trimellitic anhydride and this compound.

Polymer Synthesis Routes

The synthesis of poly(amide-imide)s from these two monomers follows distinct pathways, which can impact the final polymer structure and properties.

  • From this compound (The Diacid Route): This approach involves the direct polycondensation of the pre-formed imide-containing diacid monomer with various aromatic diamines.[7] This method offers good control over the polymer backbone structure as the imide linkage is already present in the monomer. The Yamazaki-Higashi phosphorylation method or the use of triphenyl phosphite are common activating agents for this direct polycondensation.[6][8]

  • From Trimellitic Anhydride (The Anhydride Route): A common method for synthesizing PAIs from trimellitic anhydride is through its acid chloride derivative, 4-chloroformylphthalic anhydride (trimellitoyl chloride).[9][10] This highly reactive monomer undergoes polycondensation with aromatic diamines. This route involves the simultaneous formation of both amide and imide linkages, which can sometimes lead to less regular polymer structures compared to the diacid route.[9]

Polymer_Synthesis_Pathways cluster_0 Diacid Route cluster_1 Anhydride Route Diacid 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid PAI1 Poly(amide-imide) Diacid->PAI1 + Diamine (Direct Polycondensation) Diamine1 Aromatic Diamine TMA_Cl Trimellitoyl Chloride (from Trimellitic Anhydride) PAI2 Poly(amide-imide) TMA_Cl->PAI2 + Diamine (Polycondensation) Diamine2 Aromatic Diamine

Caption: Polymer synthesis pathways for poly(amide-imide)s.

Performance Comparison: Polymer Properties

The choice of monomer significantly influences the properties of the resulting poly(amide-imide)s. While direct comparative studies under identical conditions are limited, the following table summarizes typical properties based on available literature. Polymers derived from diacid monomers like this compound often exhibit improved solubility due to the introduction of bulky pendant groups (the phenyl group) and the regular polymer chain structure.[5]

PropertyPolymers from this compoundPolymers from Trimellitic Anhydride (via acid chloride)
Synthesis Route Direct polycondensation of a diimide-diacid with a diamine.Polycondensation of trimellitoyl chloride with a diamine.
Polymer Structure More regular, with pre-formed imide rings.Can have less regular structure due to simultaneous amide and imide formation.[9]
Solubility Generally good solubility in aprotic polar solvents (e.g., NMP, DMAc, DMF).[6]Solubility can be more limited, though processable from solution.[9]
Thermal Stability High thermal stability, with 10% weight loss temperatures often exceeding 500°C.[6]Excellent thermal stability, a hallmark of PAIs.[9]
Glass Transition Temp. (Tg) Typically in the range of 250-320°C.[6]Generally high, often in the range of 260-360°C.[9]
Mechanical Properties Can form strong, tough, and flexible films.[6]Known for high strength and stiffness.[9]

Experimental Protocols

Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of the diacid monomer from trimellitic anhydride and aniline.

Materials:

  • Trimellitic anhydride

  • Aniline

  • Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve trimellitic anhydride (1 equivalent) and aniline (1 equivalent) in DMF.

  • Stir the mixture at room temperature for 4 hours to form the amic acid intermediate.

  • To the solution, add acetic anhydride (2 equivalents) and pyridine (1 equivalent) as dehydrating agents.

  • Heat the reaction mixture to 120°C and maintain for 4 hours to effect imidization.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water and then with methanol.

  • Dry the product in a vacuum oven at 80°C.

Synthesis of Poly(amide-imide) from this compound

This protocol outlines a direct polycondensation reaction using triphenyl phosphite.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl2)

  • Triphenyl phosphite (TPP)

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), the aromatic diamine (1 equivalent), and CaCl2 in a mixture of NMP and pyridine.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add triphenyl phosphite (2 equivalents) dropwise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 3-4 hours.

  • Pour the resulting viscous polymer solution into methanol to precipitate the poly(amide-imide).

  • Collect the fibrous polymer by filtration, wash with methanol, and dry under vacuum at 100°C.

Experimental_Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymer Synthesis M_Start Trimellitic Anhydride + Aniline in DMF M_Amic Amic Acid Formation (Room Temp, 4h) M_Start->M_Amic M_Imide Imidization (Acetic Anhydride/Pyridine, 120°C, 4h) M_Amic->M_Imide M_Precipitate Precipitation in Water M_Imide->M_Precipitate M_Product 1,3-Dioxo-2-phenylisoindoline- 5-carboxylic acid M_Precipitate->M_Product P_Start Monomer + Diamine in NMP/Pyridine/CaCl2 P_TPP Add Triphenyl Phosphite (0°C) P_Start->P_TPP P_Polymerize Polycondensation (100°C, 3-4h) P_TPP->P_Polymerize P_Precipitate Precipitation in Methanol P_Polymerize->P_Precipitate P_Product Poly(amide-imide) P_Precipitate->P_Product

Caption: General experimental workflow for monomer and polymer synthesis.

Conclusion

Both this compound and trimellitic anhydride are valuable monomers for the synthesis of high-performance poly(amide-imide)s. The choice between them depends on the desired final properties and the preferred synthetic route.

  • Trimellitic anhydride offers a more direct and cost-effective route to PAIs, particularly for large-scale industrial production.[11] However, controlling the polymer structure can be more challenging.

  • This compound , as a pre-formed diimide-diacid, allows for a more controlled polymerization, leading to polymers with a regular structure and often enhanced solubility. This makes it an excellent choice for applications where solution processability and specific polymer architectures are critical.

Researchers should consider the trade-offs between synthetic complexity, cost, and the desired polymer properties when selecting the appropriate monomer for their specific research and development needs.

References

Thermal analysis of polyamides derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Analysis of Polyamides Derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid and Structurally Related Aromatic Polyamides

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of demanding applications in the aerospace, electronics, and automotive industries. The incorporation of bulky pendant groups into the polymer backbone is a common strategy to enhance solubility and processability without significantly compromising their desirable thermal characteristics. This guide provides a comparative thermal analysis of polyamides derived from this compound, with a focus on structurally similar polyamides containing phthalimide and other bulky side groups. Due to the limited availability of data on the specific polyamide of interest, this guide utilizes data from analogous structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Thermal Properties

The thermal stability of polyamides is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing insights into its decomposition behavior. Key parameters from TGA include the onset of decomposition, the temperature at 5% and 10% weight loss (Td5% and Td10%), and the char yield at high temperatures. DSC is used to determine the glass transition temperature (Tg), which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

The following table summarizes the thermal properties of two novel polyamides containing a phthalimide pendant group, Polyurazolterephtaloyl (PUT) and Polyurazolsebacoyl (PUS), and compares them with other aromatic polyamides featuring bulky side groups.

Polymer DesignationPendant GroupTg (°C)Td at 10% Weight Loss (°C)Reference
PUT Phthalimide144251[1]
PUS Phthalimide183275[1]
BTDA-based Polyimide Quinolyloxymethyl carbonyl130364[2]
BPADA-based Polyimide Quinolyloxymethyl carbonyl156388[2]
Polyamide with Triaryl Imidazole Triaryl Imidazole137350[3]

Experimental Protocols

The following tables outline the generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on common practices for polyamide analysis.[2][4][5][6][7]

Table 2: Experimental Protocol for Thermogravimetric Analysis (TGA)

ParameterDescription
Instrument Mettler-Toledo TGA, PerkinElmer Pyris, or similar
Sample Size 5-10 mg
Crucible Alumina or Platinum
Heating Rate 10 °C/min or 20 °C/min
Temperature Range 25 °C to 800 °C
Atmosphere Nitrogen (inert)
Flow Rate 60 mL/min
Analysis Determination of onset of decomposition, Td at 5% and 10% weight loss, and char yield.

Table 3: Experimental Protocol for Differential Scanning Calorimetry (DSC)

ParameterDescription
Instrument NETZSCH DSC 204, Mettler Toledo 822e, or similar
Sample Size 5-10 mg
Crucible Aluminum pans
Heating Rate 10 °C/min
Temperature Range 40 °C to 400 °C
Atmosphere Nitrogen
Flow Rate 60 mL/min
Analysis Determination of the glass transition temperature (Tg) from the second heating scan.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis of polyamides using TGA and DSC.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Prep Polyamide Sample TGA TGA Instrument Prep->TGA Heating in N2 DSC DSC Instrument Prep->DSC Heating in N2 TGA_Data Weight Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Determine Tg, Td, Char Yield TGA_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for polyamide thermal analysis.

Comparison of Thermal Properties

The diagram below provides a visual comparison of the glass transition temperature (Tg) and the 10% weight loss temperature (Td10%) for the selected polyamides.

G cluster_0 Polyamide Thermal Stability Comparison PUT PUT Tg: 144 °C Td10%: 251 °C PUS PUS Tg: 183 °C Td10%: 275 °C BTDA BTDA-based Tg: 130 °C Td10%: 364 °C BPADA BPADA-based Tg: 156 °C Td10%: 388 °C Imidazole Triaryl Imidazole PA Tg: 137 °C Td10%: 350 °C

Caption: Comparison of Tg and Td10% for various polyamides.

Conclusion

This guide provides a comparative overview of the thermal properties of polyamides containing phthalimide and other bulky pendant groups, serving as a valuable resource for understanding the thermal stability of polyamides derived from this compound. The data indicates that the introduction of bulky side groups, such as the phthalimide moiety, results in amorphous polyamides with good thermal stability. The glass transition temperatures for the phthalimide-containing polyamides, PUT and PUS, were found to be 144 °C and 183 °C, respectively, with 10% weight loss occurring at 251 °C and 275 °C.[1] In comparison, other aromatic polyamides with different bulky groups exhibit a range of thermal properties, with some showing higher decomposition temperatures. The provided experimental protocols and workflows offer a standardized approach for the thermal characterization of these advanced materials. Further research focusing on the direct synthesis and analysis of polyamides from this compound is warranted to build upon these comparative findings.

References

A Comparative Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its Advantages Over Other Diacids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the selection of appropriate molecular building blocks is paramount to achieving desired material properties and biological activities. This guide provides a comprehensive comparison of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid against other common diacids, highlighting its distinct advantages supported by experimental data.

Introduction to this compound

This compound is a unique dicarboxylic acid derivative characterized by a rigid, planar isoindoline core with a pendant phenyl group.[1][2] This structure imparts specific stereochemical and electronic properties that can be leveraged in polymer chemistry and medicinal chemistry. Its applications range from a monomer for high-performance polymers to a scaffold for potent enzyme inhibitors.[1][3]

Comparison with Common Diacids in Polymer Science

In polymer synthesis, particularly for polyamides and polyimides, the choice of the diacid monomer significantly influences the final properties of the polymer such as solubility, thermal stability, and mechanical strength.[2][4] Here, we compare polymers derived from this compound with those synthesized from conventional aromatic diacids like terephthalic acid and isophthalic acid.

The introduction of bulky, non-coplanar structures into the polymer backbone is a known strategy to enhance the solubility of aromatic polyamides and polyimides. These bulky groups disrupt the close packing of polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily.[2][4] The pendant phenyl group in this compound serves this purpose effectively.

Table 1: Comparison of Polymer Properties

PropertyPolyamides from this compoundPolyamides from Terephthalic AcidPolyamides from Isophthalic Acid
Solubility Readily soluble in aprotic polar solvents like NMP, DMAc, DMF, and DMSO at room temperature.[4][5][6]Generally insoluble or poorly soluble in organic solvents, requiring harsh conditions or specific co-monomers for processing.[2][4]Better solubility than terephthalic acid-based polyamides but often still limited.[7]
Thermal Stability (Td10%) High, with 10% weight loss temperatures typically above 500°C.[4]Excellent thermal stability, often exceeding 500°C.[]High thermal stability, comparable to terephthalic acid-based polymers.
Glass Transition Temperature (Tg) Generally in the range of 230-260°C, indicating a high degree of rigidity.[4]High Tg, often difficult to measure due to crystallinity and high melting point.Lower Tg compared to terephthalic acid-based polymers due to the meta-linkage.
Experimental Protocol: Synthesis of Polyamides

The following is a general procedure for the synthesis of polyamides via low-temperature solution polycondensation, a common method for preparing high-molecular-weight aromatic polyamides.

Materials:

  • This compound or other diacid chloride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and anhydrous CaCl2 in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0-5°C in an ice bath.

  • Add triphenyl phosphite and pyridine to the solution and stir for 10 minutes.

  • Add the diacid (e.g., this compound) to the mixture.

  • Allow the reaction to proceed at 0-5°C for 1 hour and then at room temperature for 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.

Advantages in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors

The rigid isoindoline scaffold of this compound and its derivatives has proven to be a valuable platform for the design of potent and selective enzyme inhibitors.[3][9] The carboxylic acid group provides a key interaction point with biological targets, while the phenylisoindoline moiety can be functionalized to optimize binding affinity and selectivity.

Derivatives of 1,3-dioxoisoindoline have shown significant inhibitory activity against various enzymes, including monoamine oxidase B (MAO-B) and carbonic anhydrases.[3][9]

Table 2: Enzyme Inhibitory Activity of Isoindoline Derivatives

Compound ClassTarget EnzymeIC50 / KiReference CompoundReference IC50 / Ki
1,3-Dioxo-N-phenylisoindoline-5-carboxamide derivativesHuman MAO-BIC50 = 0.011 µM (for the most potent compound)[9]--
Isoindolinone derivativesHuman Carbonic Anhydrase I (hCA I)Ki = 11.48 ± 4.18 nM[3]Acetazolamide (AAZ)Ki = 436.20 nM[3]
Isoindolinone derivativesHuman Carbonic Anhydrase II (hCA II)Ki = 9.32 ± 2.35 nM[3]Acetazolamide (AAZ)Ki = 93.53 nM[3]

The data clearly indicates that isoindoline-based inhibitors can exhibit significantly higher potency compared to standard reference compounds.

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol outlines a general workflow for determining the inhibitory activity of a compound against a target enzyme.[10][11][12]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to each well of the microplate, followed by the addition of the various concentrations of the inhibitor. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme). Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and the product of the reaction.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Advantages: Logical Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical advantages of using this compound and a typical experimental workflow.

Polymer_Advantage Diacid 1,3-Dioxo-2-phenyl- isoindoline-5-carboxylic acid Pendant Bulky Pendant Phenyl Group Diacid->Pendant possesses Disruption Disruption of Chain Packing Pendant->Disruption leads to Solubility Enhanced Solubility Disruption->Solubility results in Medicinal_Chemistry_Workflow Start Start: Design of Isoindoline Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Enzyme Inhibition Screening (IC50) Purification->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Comparative Study of the Biological Activity of N-Substituted Phthalimides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

N-substituted phthalimides, derivatives of the isoindoline-1,3-dione scaffold, are a versatile class of compounds extensively studied for their wide spectrum of biological activities.[1][2] Their synthetic accessibility and the ease with which the N-substituent can be modified make them a privileged structure in medicinal chemistry and drug discovery.[1][3] This guide provides a comparative overview of the antimicrobial, anti-inflammatory, and anticancer activities of various N-substituted phthalimides, supported by quantitative data and detailed experimental protocols.

General Synthesis of N-Substituted Phthalimides

The most common method for synthesizing N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine.[1][4] This can be achieved through conventional heating, often in a solvent like glacial acetic acid, or via microwave irradiation, which can reduce reaction times.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Anhydride Reaction Condensation Reaction PA->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product N-Substituted Phthalimide Reaction->Product + Water Water (H2O) Reaction->Water caption General workflow for the synthesis of N-substituted phthalimides.

Caption: General workflow for the synthesis of N-substituted phthalimides.

Antimicrobial Activity

N-substituted phthalimides have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Data: Antimicrobial Activity (MIC)
Compound/DerivativeN-SubstituentTest OrganismMIC (µg/mL)Reference
Compound 3b Aryl ester (R=Me)S. aureus128[5][7]
P. aeruginosa128[5][7]
C. tropicalis128[5]
C. albicans128[5][7]
Compound A1B BenzylamineE. coli16[8]
Alkynyl deriv. 6c AlkynylBacteria/Fungi0.98 - 1.95[6]
Compound H1 AldehydeC. tropicalis<125[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[5][8]

  • Preparation of Inoculum: Bacterial strains are cultured on Mueller Hinton Agar and fungal strains on Sabouraud Dextrose Agar. Suspensions are prepared and adjusted to a 0.5 McFarland standard turbidity, corresponding to approximately 1.5 x 10⁸ CFU/mL. The final inoculum density is diluted to 1.0 x 10⁵ CFU/mL for bacteria and 1.0 x 10⁶ CFU/mL for fungi.[8]

  • Compound Dilution: The synthesized phthalimide derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[5][8]

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

G start Start: Prepare Microbial Inoculum & Compound Stock step1 Perform Serial Dilutions of Compound in 96-Well Plate start->step1 step2 Add Standardized Microbial Inoculum to Each Well step1->step2 step3 Incubate Plate (e.g., 24h at 37°C) step2->step3 step4 Visually Inspect for Turbidity (Growth) step3->step4 end Determine MIC: Lowest Concentration with No Visible Growth step4->end caption Experimental workflow for MIC determination via broth microdilution.

Caption: Experimental workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Several N-substituted phthalimides exhibit potent anti-inflammatory properties, often by modulating the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][11] Some derivatives act by suppressing signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[11]

Comparative Data: Anti-inflammatory Activity
Compound/DerivativeN-SubstituentAssayPotencyReference
Compound IIh Alkyl chainLPS-induced NO production in RAW 264.7 cellsIC50 = 8.7 µg/mL[11]
Compound 3b 1,2,3-TriazoleCarrageenan-induced edema in mice69% edema reduction[12][13]
Compound 5c 1,2,3-TriazoleCarrageenan-induced edema in mice56.2% edema reduction[12][13]
LASSBio 468 (3e) Sulfonyl-thiomorpholineLPS-induced neutrophil recruitmentED50 = 2.5 mg/kg[14]
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[11]

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the N-substituted phthalimide derivatives for a short period (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells. A set of control wells without LPS and without the test compound are also maintained.

  • Incubation: The plates are incubated for approximately 24 hours to allow for the production of nitric oxide.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.[11]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Phthalimide N-Substituted Phthalimide (e.g., IIh) Phthalimide->TLR4 Suppression caption Simplified TLR4 signaling pathway inhibited by some phthalimides.

Caption: Simplified TLR4 signaling pathway inhibited by some phthalimides.[11]

Anticancer Activity

The phthalimide scaffold is present in established anticancer drugs like Thalidomide and its analogues.[5] Newer N-substituted derivatives have shown significant cytotoxic activity against a variety of human cancer cell lines.[15][16] The mechanism often involves the induction of apoptosis (programmed cell death).[16][17]

Comparative Data: Anticancer Activity (IC₅₀)
Compound/DerivativeN-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Compound 5b ThiazoleMCF-7 (Breast)0.2 ± 0.01[16][17]
Compound 5k ThiazoleMDA-MB-468 (Breast)0.6 ± 0.04[16][17]
Compound 5g ThiazolePC-12 (Pheochromocytoma)0.43 ± 0.06[16][17]
Compound 4b 4-chlorophenylMV4-11 (Leukemia)8.21 - 13.19[15]
Compound 4c 4-trifluoromethylphenylA549 (Lung)13.99 - 25.57[15]
Compound 4g SulfonamideMDA-MB-231 (Breast)9.66[15]
Compound 8f AcridinedioneA431 (Skin)Favorable[18]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.[17]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the N-substituted phthalimide derivatives and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours (e.g., 4 hours). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

G start Seed Cancer Cells in 96-Well Plate step1 Treat Cells with Various Concentrations of Phthalimide Derivative start->step1 step2 Incubate for 48-72 Hours step1->step2 step3 Add MTT Reagent to Each Well step2->step3 step4 Incubate to Allow Formazan Crystal Formation step3->step4 step5 Solubilize Formazan Crystals (e.g., with DMSO) step4->step5 step6 Measure Absorbance (e.g., at 570 nm) step5->step6 end Calculate Cell Viability & Determine IC50 Value step6->end caption Experimental workflow for determining cytotoxicity using the MTT assay.

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Guide to Titration Methods for Determining Carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the purity of carboxylic acids is paramount for quality control and regulatory compliance. Titration stands as a cornerstone analytical technique for this purpose, offering a blend of accuracy, simplicity, and cost-effectiveness. This guide provides an objective comparison of common titration methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your analytical needs.

Comparison of Titration Methods

The selection of a titration method for carboxylic acid purity analysis depends on several factors, including the acid's strength, solubility, and the desired level of precision. The three primary methods employed are direct acid-base titration (with either a visual indicator or potentiometric endpoint detection) and non-aqueous titration.

Titration MethodPrincipleTypical TitrantEndpoint DetectionAdvantagesLimitations
Direct Acid-Base Titration (Visual Indicator) Neutralization reaction between the carboxylic acid and a standard base.0.1 M Sodium Hydroxide (NaOH)Color change of an indicator (e.g., phenolphthalein).Simple, rapid, and requires minimal equipment.Subjective endpoint determination can lead to lower precision. Not suitable for colored or turbid solutions, or for very weak acids.
Direct Acid-Base Titration (Potentiometric) Neutralization reaction monitored by measuring the potential difference (pH) as a function of titrant volume.0.1 M Sodium Hydroxide (NaOH)Inflection point of the titration curve (determined by plotting pH vs. volume).[1][2]More accurate and precise than visual indicator methods.[1] Objective endpoint determination. Suitable for colored or turbid solutions.Requires a pH meter and electrode, which need proper calibration and maintenance.
Non-Aqueous Titration Neutralization reaction carried out in a non-aqueous solvent to enhance the acidic properties of weak carboxylic acids.0.1 M Lithium Methoxide (CH₃OLi) or Perchloric Acid (HClO₄)Visual indicator (e.g., thymol blue, crystal violet) or potentiometric.Ideal for weak acids or those insoluble in water.[3][4] Provides sharper endpoints for weak acids.[5][6]Requires the use of organic solvents, which may be hazardous and require special handling and disposal. Sensitive to atmospheric carbon dioxide and water.[3]

Experimental Protocols

Below are detailed methodologies for the key titration experiments.

Direct Acid-Base Titration (Potentiometric Method) for Benzoic Acid Purity

This method determines the purity of benzoic acid by titration with a standardized sodium hydroxide solution, monitoring the endpoint potentiometrically.

Materials:

  • Benzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Carbon dioxide-free deionized water

  • pH meter with a combination glass electrode

  • Burette (50 mL)

  • Volumetric flask (100 mL)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the benzoic acid sample and transfer it to a 250 mL beaker.[2]

  • Add 5 mL of ethanol to dissolve the sample, followed by 30 mL of carbon dioxide-free deionized water.[2]

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Titration Setup: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Immerse the pH electrode in the sample solution, ensuring the bulb is fully covered.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the endpoint.

  • Continue adding titrant until the pH has stabilized well past the equivalence point.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of pH versus the volume of NaOH added).[2] This can be determined more accurately from a first or second derivative plot.

  • Calculation:

    • Purity (%) = [(V × M × E) / W] × 100

    • Where:

      • V = Volume of NaOH solution at the equivalence point (L)

      • M = Molarity of the NaOH solution (mol/L)

      • E = Equivalent weight of benzoic acid (122.12 g/mol )

      • W = Weight of the benzoic acid sample (g)

Direct Acid-Base Titration (Visual Indicator Method) for Salicylic Acid Purity

This is a classical method for determining the purity of salicylic acid using a visual indicator to identify the endpoint.

Materials:

  • Salicylic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Deionized water

  • Phenolphthalein indicator solution

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the salicylic acid sample and transfer it to a 250 mL Erlenmeyer flask.

  • Add 20 mL of ethanol to dissolve the sample.

  • Add 20 mL of deionized water and 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until the endpoint is reached. The endpoint is indicated by the first permanent pink color that persists for at least 30 seconds.

  • Record the final volume of the NaOH solution used.

  • Calculation:

    • Purity (%) = [(V × M × E) / W] × 100

    • Where:

      • V = Volume of NaOH solution used (L)

      • M = Molarity of the NaOH solution (mol/L)

      • E = Equivalent weight of salicylic acid (138.12 g/mol )

      • W = Weight of the salicylic acid sample (g)

Non-Aqueous Titration for Benzoic Acid Purity

This method is suitable for the determination of weakly acidic substances like benzoic acid, where a non-aqueous solvent system enhances the acidity and provides a sharper endpoint.

Materials:

  • Benzoic acid sample

  • Standardized 0.1 N Lithium Methoxide (CH₃OLi) in toluene-methanol

  • Dimethylformamide (DMF)

  • Thymol blue indicator (0.3% in methanol)

  • Burette (50 mL)

  • Conical flask (125 mL)

Procedure:

  • Solvent Neutralization: Transfer 10 mL of DMF into a conical flask and add 3-4 drops of thymol blue indicator. Neutralize any acidic impurities in the DMF by titrating with the 0.1 N lithium methoxide solution until the color changes to blue.[3]

  • Sample Titration: Quickly and accurately weigh approximately 0.06 g of the benzoic acid sample and add it to the neutralized solvent.[3]

  • Immediately titrate the sample with the 0.1 N lithium methoxide solution until the endpoint is reached, indicated by a color change from yellow to blue.[3]

  • Record the volume of titrant used.

  • Calculation:

    • Purity (%) = [(V × N × E) / W] × 100

    • Where:

      • V = Volume of lithium methoxide solution used (L)

      • N = Normality of the lithium methoxide solution (eq/L)

      • E = Equivalent weight of benzoic acid (122.12 g/mol )

      • W = Weight of the benzoic acid sample (g)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a titration experiment to determine the purity of a carboxylic acid.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_end start Start prep_sample Prepare Carboxylic Acid Sample start->prep_sample prep_titrant Prepare & Standardize Titrant Solution start->prep_titrant setup Setup Titration Apparatus prep_sample->setup prep_titrant->setup titrate Perform Titration setup->titrate endpoint Detect Endpoint (Visual/Potentiometric) titrate->endpoint record Record Titrant Volume endpoint->record calculate Calculate Purity record->calculate report Report Results calculate->report end End report->end

References

Safety Operating Guide

Proper Disposal of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) to prevent skin contact[3].

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against splashes[3].

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1][3]. If engineering controls are insufficient, use a NIOSH-approved respirator[3].

Handling Procedures:

  • Avoid all personal contact with the chemical, including inhalation of dust or vapors[3].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[1][3].

  • Wash hands thoroughly after handling[1][3].

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area[1][2][3].

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash [3].

  • Waste Collection and Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and compatible hazardous waste container[1][2].

    • Ensure the waste container is made of a material compatible with carboxylic acids and is in good condition with a secure, sealable lid.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[3].

    • Identify the full chemical name: "this compound Waste"[3].

    • List all components of the waste mixture, including solvents and their approximate percentages.

    • Indicate the date when waste was first added to the container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials[1][2].

    • Utilize secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[1][2][4][5].

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

III. Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

ScenarioProcedure
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists[1].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4][5].
Small Spill For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container for disposal. Clean the spill area with an appropriate solvent and then soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's EHS or emergency response team for cleanup and disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal cluster_3 Prohibited Actions start This compound Waste Generated (Unused chemical, contaminated labware, spill debris) collect Collect in a Designated, Labeled Hazardous Waste Container start->collect drain Drain Disposal? start->drain trash Regular Trash? start->trash label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - All Components & Percentages - Date collect->label_waste store Store Sealed Container in a Secure, Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Professional Disposal (Follow Institutional Protocols) contact_ehs->disposal no_drain NO drain->no_drain Prohibited no_trash NO trash->no_trash Prohibited

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds. Researchers should handle this chemical with caution and consult with a qualified safety professional before commencing work.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedures outlined below are designed to minimize risk and ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment

Based on data from related isoindoline and carboxylic acid compounds, this compound is anticipated to cause skin, eye, and respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation[1][2].
Skin Protection Nitrile or neoprene gloves (check manufacturer's compatibility data)To prevent skin contact which may cause irritation[1][3].
A chemically resistant lab coatTo protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or fumes which may cause respiratory tract irritation[1][2].
A NIOSH/MSHA approved respirator may be necessary for high-dust conditionsTo provide additional protection if ventilation is inadequate.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation:

  • Ensure a calibrated analytical balance is available within a chemical fume hood or ventilated enclosure.

  • Prepare all necessary glassware and equipment and check for cleanliness and integrity.

  • Clearly label all containers with the chemical name and any known hazards.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat.

  • Carefully transfer the desired amount of the compound, avoiding the generation of dust.

3. Dissolution:

  • Add the solvent to the solid compound slowly and stir to dissolve.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

4. Reaction and Work-up:

  • Conduct all reactions in a chemical fume hood.

  • Continuously monitor the reaction for any unexpected changes.

  • Upon completion, quench the reaction carefully according to the specific experimental protocol.

5. Spill Cleanup:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Wear appropriate PPE during cleanup.

  • Collect the absorbed material into a sealed, labeled container for proper disposal[1].

  • For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.

  • Contaminated Materials: All contaminated items, including gloves, weighing paper, and absorbent materials, must be disposed of in a designated hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal[1][2][3].

Visualizing the Safety Workflow

To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key stages from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Preparation PPE Don PPE Prep->PPE Hood Work in Fume Hood PPE->Hood Weigh Weighing Hood->Weigh Dissolve Dissolution Weigh->Dissolve React Reaction Dissolve->React Spill Spill Cleanup React->Spill Waste Waste Segregation React->Waste Dispose Proper Disposal Waste->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate RemovePPE Remove PPE Decontaminate->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for handling this compound.

References

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